molecular formula C6H8N2O2 B2440026 Methyl 2-(1H-pyrazol-3-yl)acetate CAS No. 878678-79-6

Methyl 2-(1H-pyrazol-3-yl)acetate

Cat. No.: B2440026
CAS No.: 878678-79-6
M. Wt: 140.142
InChI Key: PBWIWDDODPODHV-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrazol-3-yl)acetate (CAS 878678-79-6) is a versatile ester-functionalized pyrazole derivative that serves as a critical synthetic intermediate in medicinal chemistry and materials science. Its molecular structure, featuring both a pyrazole heterocycle and an acetate ester moiety, makes it a valuable building block for constructing more complex molecular architectures. In research, this compound is primarily utilized as a precursor for the development of novel bioactive molecules. Pyrazole derivatives are extensively investigated for their antimicrobial properties . Furthermore, its structural motif is integral in designing flexible bis-pyrazol-bis-acetate ligands for coordination chemistry. These ligands can self-assemble with various metal ions (e.g., Zn(II), Mn(II), Cd(II)) to form coordination complexes with diverse supramolecular structures and potential applications in materials science . The compound's reactivity allows it to be easily incorporated into larger hybrid systems, such as those combining pyrazole with other azole families like tetrazole, to enhance efficacy and specificity for applications in pharmacology and technology . As a reagent, it must be handled with appropriate care; safety data indicates a Warning hazard classification with specific risk phrases . This compound is offered For Research Use Only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1H-pyrazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)4-5-2-3-7-8-5/h2-3H,4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWIWDDODPODHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878678-79-6
Record name methyl 2-(1H-pyrazol-5-yl)acetate
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Foundational & Exploratory

Differentiating Pyrazole Isomers: A Technical Guide to the Chemical Structures of Methyl 2-(1H-pyrazol-3-yl)acetate and its 1-yl Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Isomerism in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The precise arrangement of substituents on the pyrazole ring is paramount, as constitutional isomers often exhibit vastly different biological activities and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the structural and analytical differences between two key regioisomers: methyl 2-(1H-pyrazol-3-yl)acetate and methyl 2-(1H-pyrazol-1-yl)acetate. A thorough understanding of their distinct chemical characteristics is critical for researchers in drug discovery and development to ensure the synthesis of the desired isomer and to accurately interpret analytical data.

This guide will delve into the regioselective synthesis of these isomers, followed by a detailed comparative analysis of their spectroscopic and chromatographic properties. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) can be effectively employed to unambiguously differentiate between the 3-yl and 1-yl isomers.

Regioselective Synthesis: Controlling Isomer Formation

The synthesis of substituted pyrazoles often yields a mixture of regioisomers, necessitating careful control of reaction conditions to favor the desired product. The most common route to the pyrazole core is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4]

Synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate

The 1-yl isomer is typically synthesized via the N-alkylation of pyrazole with an appropriate haloacetate ester. This reaction generally proceeds with good regioselectivity for the N1 position, particularly when the pyrazole is deprotonated with a base.

Experimental Protocol: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate (as an analogue)

  • Materials: Pyrazole, ethyl chloroacetate, potassium carbonate, dry acetone.

  • Procedure:

    • To a solution of pyrazole (0.1 mol) in 50 mL of dry acetone, add potassium carbonate (3.0 g).

    • Add ethyl chloroacetate (0.1 mol) to the mixture.

    • Reflux the reaction mixture with stirring at 80°C for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol to yield the solid product.[1]

Causality: The use of a polar aprotic solvent like acetone and a solid base like potassium carbonate facilitates the N-alkylation while minimizing side reactions. The pyrazole anion, formed in situ, acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate.

Synthesis of this compound

The synthesis of the 3-yl isomer is more challenging and often requires a strategy where the pyrazole ring is formed with the acetic acid ester moiety already in place. One common approach involves the reaction of a β-keto ester derivative with hydrazine.

Conceptual Synthetic Approach:

A plausible route involves the condensation of a γ-alkoxycarbonyl-β-ketoester with hydrazine. The regioselectivity of this cyclization is a critical consideration and can be influenced by the reaction conditions and the nature of the substituents.[5][6]

Structural Elucidation: A Comparative Spectroscopic Analysis

The definitive differentiation between the 1-yl and 3-yl isomers relies on a detailed analysis of their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between these regioisomers. The chemical shifts and coupling patterns of the pyrazole ring protons and carbons are highly sensitive to the point of attachment of the acetate group.[7][8]

Predicted ¹H NMR Spectral Characteristics:

Proton Methyl 2-(1H-pyrazol-1-yl)acetate (Predicted) This compound (Predicted) Rationale for Differentiation
H3 Doublet, ~7.5 ppmSinglet or broad singlet, ~6.3 ppmIn the 1-yl isomer, H3 is coupled to H4. In the 3-yl isomer, H3 is a distinct proton adjacent to the substituent.
H4 Triplet, ~6.3 ppmDoublet, ~7.6 ppmIn the 1-yl isomer, H4 is coupled to both H3 and H5. In the 3-yl isomer, H4 is coupled only to H5.
H5 Doublet, ~7.5 ppmDoublet, ~7.6 ppmThe chemical shift of H5 is influenced by the proximity of the N-substituent in the 1-yl isomer.
CH₂ Singlet, ~5.0 ppmSinglet, ~3.8 ppmThe methylene protons in the 1-yl isomer are directly attached to the nitrogen atom, leading to a significant downfield shift compared to the 3-yl isomer where they are attached to a carbon.
OCH₃ Singlet, ~3.7 ppmSinglet, ~3.7 ppmThe methyl ester protons are expected to have similar chemical shifts in both isomers.

Predicted ¹³C NMR Spectral Characteristics:

Carbon Methyl 2-(1H-pyrazol-1-yl)acetate (Predicted) This compound (Predicted) Rationale for Differentiation
C3 ~139 ppm~145 ppm (quaternary)C3 is a methine carbon in the 1-yl isomer and a quaternary carbon in the 3-yl isomer, leading to a significant difference in chemical shift and absence of a signal in a DEPT-135 experiment for the 3-yl isomer.
C4 ~107 ppm~106 ppmThe chemical shift of C4 is expected to be similar in both isomers.
C5 ~130 ppm~139 ppmThe chemical shift of C5 is influenced by the position of the substituent.
CH₂ ~52 ppm~30 ppmThe methylene carbon in the 1-yl isomer is attached to nitrogen, resulting in a downfield shift compared to the carbon-attached methylene in the 3-yl isomer.
C=O ~168 ppm~171 ppmThe carbonyl carbon chemical shifts are expected to be in a similar range.
OCH₃ ~52 ppm~52 ppmThe methyl ester carbons are expected to have similar chemical shifts.

Advanced NMR Techniques for Unambiguous Assignment:

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is invaluable for confirming the connectivity of the acetate group. In the 1-yl isomer, a correlation will be observed between the methylene protons (CH₂) and the C3 and C5 carbons of the pyrazole ring. Conversely, in the 3-yl isomer, the methylene protons will show correlations to C3 and C4.[7]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can reveal through-space proximity between protons. For the 1-yl isomer, a NOESY correlation may be observed between the methylene protons and the H5 proton of the pyrazole ring. Such a correlation would be absent in the 3-yl isomer.[9]

Experimental Protocol: ¹H NMR Spectroscopy with D₂O Exchange

  • Objective: To identify the labile N-H proton of the pyrazole ring.

  • Methodology:

    • Dissolve ~5-10 mg of the pyrazole acetate isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube, cap, and shake gently to mix.

    • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The broad signal corresponding to the N-H proton (typically in the 10-13 ppm region) will disappear or significantly diminish in intensity upon D₂O exchange. This confirms the presence of an N-unsubstituted pyrazole.[7]

Visualization of Key NMR Correlations:

NMR_Correlations cluster_1yl Methyl 2-(1H-pyrazol-1-yl)acetate cluster_3yl This compound node_1yl CH₂ Protons (~5.0 ppm) C3_1yl C3 (~139 ppm) node_1yl->C3_1yl HMBC C5_1yl C5 (~130 ppm) node_1yl->C5_1yl HMBC H5_1yl H5 Proton (~7.5 ppm) node_1yl->H5_1yl NOESY node_3yl CH₂ Protons (~3.8 ppm) C3_3yl C3 (~145 ppm) node_3yl->C3_3yl HMBC C4_3yl C4 (~106 ppm) node_3yl->C4_3yl HMBC

Caption: Key 2D NMR correlations for differentiating the 1-yl and 3-yl isomers.

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation pathways of the isomers. While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, offering clues to their structure.

The fragmentation of pyrazoles is known to proceed through characteristic pathways, including the loss of HCN and N₂.[3][10]

Predicted Fragmentation Differences:

  • Methyl 2-(1H-pyrazol-1-yl)acetate: A prominent fragmentation pathway may involve the cleavage of the N-CH₂ bond, leading to a stable pyrazole radical cation or a charged pyrazole ring.

  • This compound: Fragmentation may be initiated by cleavage of the C-C bond between the pyrazole ring and the methylene group. A characteristic loss of the ·CH₂COOCH₃ radical could be a significant fragmentation pathway.

A detailed analysis of the relative abundances of common fragment ions can aid in distinguishing the isomers.

Visualization of Fragmentation Pathways:

MS_Fragmentation cluster_1yl_frag Methyl 2-(1H-pyrazol-1-yl)acetate Fragmentation cluster_3yl_frag This compound Fragmentation M_1yl [M]⁺· F1_1yl [Pyrazole]⁺· M_1yl->F1_1yl Loss of ·CH₂COOCH₃ F2_1yl [M - ·CH₂COOCH₃]⁺ M_1yl->F2_1yl Rearrangement & Loss M_3yl [M]⁺· F1_3yl [M - ·CH₂COOCH₃]⁺ M_3yl->F1_3yl Loss of ·CH₂COOCH₃ F2_3yl [M - COOCH₃]⁺ M_3yl->F2_3yl Loss of ·COOCH₃

Caption: Postulated major fragmentation pathways for the two isomers in EI-MS.

Chromatographic Separation: Resolving the Isomer Mixture

In many synthetic preparations, a mixture of the 1-yl and 3-yl isomers may be formed. Their separation is crucial for obtaining pure compounds for biological testing and further chemical transformations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Due to the differences in polarity and the accessibility of the nitrogen lone pairs, the two isomers are expected to exhibit different retention times on a suitable stationary phase.

  • Stationary Phase Selection: A normal-phase silica gel column or a polar-embedded reversed-phase column would likely provide good separation. The more polar isomer is expected to have a longer retention time on a normal-phase column and a shorter retention time on a reversed-phase column.[2]

  • Mobile Phase Optimization: A systematic variation of the mobile phase composition (e.g., hexane/ethyl acetate for normal phase or acetonitrile/water for reversed phase) is necessary to achieve baseline separation.

Experimental Protocol: HPLC Method Development

  • Objective: To develop an HPLC method for the separation of methyl 2-(1H-pyrazol-1-yl)acetate and this compound.

  • Methodology:

    • Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Begin with an isocratic elution of 50:50 acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both isomers show good absorbance (e.g., 210 nm).

    • Injection Volume: 10 µL of a standard mixture of the two isomers.

    • Optimization: If co-elution occurs, adjust the mobile phase polarity by varying the acetonitrile/water ratio. A gradient elution may be necessary to achieve optimal separation. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.[11]

Visualization of the Separation Workflow:

HPLC_Workflow Start Isomer Mixture Injection Inject onto HPLC Column Start->Injection Separation Separation on Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Result Chromatogram with Separated Peaks Detection->Result

Caption: A simplified workflow for the HPLC separation of pyrazole isomers.

Conclusion: An Integrated Approach to Isomer Characterization

The unambiguous differentiation of this compound and its 1-yl isomer is a critical task in the synthesis and development of pyrazole-based compounds. This technical guide has outlined a multi-faceted approach that combines regioselective synthesis strategies with a comprehensive suite of analytical techniques. NMR spectroscopy, particularly 2D methods like HMBC and NOESY, provides the most definitive structural information. Mass spectrometry offers complementary data on molecular weight and fragmentation patterns, while chromatographic methods such as HPLC are essential for the separation and purification of isomeric mixtures. By employing these techniques in a synergistic manner, researchers can confidently identify and characterize these important pyrazole isomers, ensuring the integrity and reproducibility of their scientific endeavors.

References

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  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. [Link]

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  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia. [Link]

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  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

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  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • 1H-pyrazole-3-carboxylic acid. SpectraBase. [Link]

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  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

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Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(1H-pyrazol-3-yl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides a comprehensive framework for determining and understanding the solubility profile of methyl 2-(1H-pyrazol-3-yl)acetate, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will explore the fundamental principles governing solubility, detail robust experimental protocols for accurate measurement, and discuss the critical role of this data in process development and formulation design.

Introduction: The Significance of Solubility in Drug Development

In the journey of a new chemical entity from the laboratory to a viable therapeutic, solubility is a paramount consideration.[2][3] For this compound, a versatile intermediate, understanding its behavior in various organic solvents is essential for several key operations:

  • Synthesis and Purification: The choice of solvent is critical for reaction kinetics, yield, and impurity profiles. Subsequent purification, often through crystallization, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.[4][5]

  • Formulation: Developing a stable and effective dosage form requires a solvent system that can deliver the API at the desired concentration. Poor solubility can hinder the development of both oral and parenteral formulations.[2][6]

  • Bioavailability: For a drug to exert its pharmacological effect, it must first dissolve in physiological fluids to be absorbed into the systemic circulation.[2][3] While this guide focuses on organic solvents, this initial dissolution is a fundamental step.

The pyrazole moiety, present in this compound, is a common scaffold in many marketed drugs, valued for its ability to engage in various biological interactions. The ester functionality of this compound adds a degree of polarity and a potential hydrogen bond acceptor site, influencing its solubility characteristics.

Theoretical Framework: What Governs Solubility?

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[7] A more rigorous approach considers the thermodynamics of the dissolution process, which can be broken down into three conceptual steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the crystal lattice energy of the solid this compound.

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of the solution is the sum of these energy changes. For dissolution to be favorable, the Gibbs free energy change must be negative. This is influenced by both enthalpy and entropy.

The structure of this compound (C₆H₈N₂O₂) features a polar pyrazole ring capable of hydrogen bonding (both as a donor and acceptor) and a methyl acetate group which also acts as a hydrogen bond acceptor.[8] These features suggest that its solubility will be significantly influenced by the polarity and hydrogen bonding capacity of the chosen organic solvent.

Experimental Determination of Solubility: A Validated Protocol

Accurate and reproducible solubility data is the cornerstone of any process development.[4] The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (purity ≥98%)[8]

  • A range of organic solvents (HPLC grade or equivalent) with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector[1][9] or a validated UV-Vis spectrophotometer.

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through a 0.22 µm syringe filter sample2->sample3 sample4 Dilute sample accurately sample3->sample4 sample5 Analyze by HPLC-UV or UV-Vis sample4->sample5

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.22 µm filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of this compound.

Analytical Method Validation: Ensuring Trustworthy Data

The reliability of the solubility data is directly dependent on the quality of the analytical method used for quantification.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and precision.[9][10]

Key HPLC Method Parameters to Validate (as per ICH guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) > 0.999.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

While UV-Vis spectrophotometry can also be used, it is less specific than HPLC and may be prone to interference from impurities or degradation products that absorb at the same wavelength.[9][11]

Data Presentation and Interpretation

The experimentally determined solubility of this compound should be presented in a clear and concise table.

Table 1: Illustrative Solubility Profile of this compound at 25°C

SolventSolvent Polarity Index (Snyder)Solubility (mg/mL)Solubility (mol/L)Qualitative Classification
Heptane0.1<0.1<0.0007Very Sparingly Soluble
Toluene2.4~1.5~0.011Sparingly Soluble
Ethyl Acetate4.4~25~0.18Soluble
Acetone5.1~150~1.07Freely Soluble
Ethanol5.2~200~1.43Freely Soluble
Methanol6.6~350~2.50Very Soluble

Note: The data in this table is illustrative and intended to demonstrate how results should be presented. Actual experimental values must be determined.

Interpretation:

The trend in solubility is expected to correlate with the polarity of the solvent. The presence of the polar pyrazole ring and the ester group in this compound suggests a higher affinity for polar solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. Conversely, its solubility is expected to be limited in non-polar aliphatic solvents like heptane.

Advanced Considerations and Thermodynamic Modeling

For a more profound understanding, solubility can be studied as a function of temperature. This data allows for the determination of thermodynamic parameters such as the enthalpy and entropy of dissolution. Such information is invaluable for designing and optimizing crystallization processes.[4]

Furthermore, various thermodynamic models, such as the UNIFAC or COSMO-RS methods, can be employed to predict solubility.[12] While these computational approaches can be powerful tools for initial solvent screening, they are not a substitute for experimental verification.[12][13][14]

Conclusion

Determining the solubility profile of this compound in a range of organic solvents is a foundational step in its development as a pharmaceutical intermediate. This guide has provided a comprehensive overview of the theoretical principles, a detailed and validated experimental protocol, and a framework for data interpretation. By adhering to these rigorous scientific principles, researchers and drug development professionals can generate the high-quality, trustworthy data necessary to make informed decisions, streamline process development, and ultimately accelerate the journey from molecule to medicine.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available at: [Link]

  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. Available at: [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. American Chemical Society. Available at: [Link]

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

  • The importance of solubility and how to collect it using dynamic methods. Technobis. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]

  • The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Available at: [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ResearchGate. Available at: [Link]

  • Drug solubility: importance and enhancement techniques. PubMed. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate. PubChem. Available at: [Link]

  • methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. PubChem. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Davis. Available at: [Link]

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. Available at: [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

  • methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate. PubChem. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. Available at: [Link]

  • Solubility of Organic Compounds. Unknown Source. Available at: [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. Unknown Source. Available at: [Link]

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Difference between methyl 2-(1H-pyrazol-3-yl)acetate and pyrazol-1-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Regioisomeric Divergence of Pyrazole Acetates: A Technical Guide to N1 vs. C3 Functionalization

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its functionalization presents a classic regiochemical challenge.[1] This guide analyzes the critical distinctions between Methyl 2-(1H-pyrazol-1-yl)acetate (the N-substituted isomer) and Methyl 2-(1H-pyrazol-3-yl)acetate (the C-substituted isomer). While they share an identical molecular formula, their electronic profiles, synthetic accessibility, and pharmacological potentials are radically different. This document serves as a definitive reference for distinguishing, synthesizing, and utilizing these isomers in drug discovery.

Part 1: Structural & Electronic Anatomy

The fundamental difference lies in the attachment point of the acetate side chain (


). This structural variation dictates the tautomeric behavior and hydrogen-bonding capacity of the molecule.
The N1-Isomer: Methyl 2-(1H-pyrazol-1-yl)acetate[2]
  • Structure: The acetate group is covalently bonded to the pyrrole-like Nitrogen (N1).

  • Electronic State: The aromatic system is "fixed." The lone pair on N1 is involved in the aromatic sextet, while N2 remains a pyridine-like basic nitrogen with a localized lone pair.

  • Tautomerism: None. The N-substitution blocks the annular proton transfer.

  • H-Bonding: Acts purely as a Hydrogen Bond Acceptor (via N2 and the ester carbonyl). It lacks a Hydrogen Bond Donor (HBD).

The C3-Isomer: this compound
  • Structure: The acetate group is attached to Carbon-3.[2] The ring nitrogens remain unsubstituted.

  • Electronic State: The molecule retains an acidic proton on the ring nitrogen.

  • Tautomerism: Exhibits Annular Tautomerism .[3] It exists in equilibrium between the 3-substituted and 5-substituted forms (often denoted as 3(5)-substituted). In solution, the position of the proton (N1 vs. N2) shifts rapidly depending on solvent polarity and hydrogen-bonding partners.

  • H-Bonding: Amphoteric. Acts as both a Donor (via NH) and an Acceptor (via the unprotonated N and ester carbonyl).

Table 1: Physicochemical Comparison

FeatureN1-Isomer (Pyrazol-1-yl)C3-Isomer (Pyrazol-3-yl)
Hybridization N1 (

, pyrrole-like), N2 (

, pyridine-like)
Dynamic (Tautomeric exchange)
pKa (Ring NH) N/A (No acidic proton)~14.0 (Weakly acidic)
Basicity Moderate (Pyridine-like N2 available)Variable (Depends on tautomer)
Lipophilicity Generally Higher (No polar NH)Lower (Polar NH present)
Solubility Good in organic solvents (DCM, EtOAc)Better in polar solvents (MeOH, DMSO)

Part 2: Synthetic Divergence & Regiocontrol

The synthesis of these isomers requires opposing strategies. Direct alkylation is kinetically favored at N1, making the C3 isomer difficult to access without de novo cyclization.

Workflow A: Synthesis of the N1-Isomer (Direct Alkylation)

The most common route is the nucleophilic substitution of pyrazole with methyl bromoacetate.

  • Mechanism: The pyrazole anion (generated by base) attacks the alkyl halide.

  • Regioselectivity: The lone pair on the deprotonated nitrogen is the highest HOMO density, leading to rapid

    
     reaction at N1.
    
  • Challenge: If the pyrazole has other substituents (e.g., a methyl group at C3), you will get a mixture of regioisomers (1,3-dimethyl vs 1,5-dimethyl).

Workflow B: Synthesis of the C3-Isomer (Cyclization)

Direct C-alkylation of unsubstituted pyrazole is rarely viable due to N-alkylation dominance. The C3-isomer is best synthesized by constructing the ring around the acetate group.

  • Precursors: Hydrazine (

    
    ) + 
    
    
    
    -keto ester derivative (e.g., dimethyl 3-oxopentanedioate or equivalent masked form).
  • Mechanism: Condensation of hydrazine with the 1,3-dielectrophile.

  • Advantage: Unambiguous placement of the side chain at the carbon position.

SynthesisPathways cluster_legend Pathway Logic Start_Alk Starting Material: 1H-Pyrazole Condition_A Reagents: Methyl bromoacetate K2CO3, Acetone, Reflux Start_Alk->Condition_A Direct Alkylation Start_Cyc Starting Material: Dimethyl 1,3-acetonedicarboxylate Condition_B Reagents: Hydrazine hydrate EtOH, Reflux Start_Cyc->Condition_B Knorr Cyclization Product_N1 Major Product: N1-Isomer (Methyl 2-(pyrazol-1-yl)acetate) Condition_A->Product_N1 Kinetic Control (N-Alkylation) Product_C3 Major Product: C3-Isomer (Methyl 2-(pyrazol-3-yl)acetate) Condition_B->Product_C3 Ring Closure N-Alkylation is favored\non existing rings N-Alkylation is favored on existing rings C-Alkylation requires\nring construction C-Alkylation requires ring construction N-Alkylation is favored\non existing rings->C-Alkylation requires\nring construction

Figure 1: Synthetic decision tree illustrating the divergence between N-alkylation (kinetic control) and De Novo cyclization for accessing specific regioisomers.

Part 3: Analytical Differentiation (Self-Validating Protocols)

Distinguishing these isomers is a common point of failure. Standard 1H NMR is often insufficient due to overlapping shifts. The following protocol relies on HMBC (Heteronuclear Multiple Bond Correlation) for definitive proof.

Protocol: HMBC Structural Validation

Objective: Confirm the connectivity of the methylene protons (


) to the pyrazole ring.
  • Sample Prep: Dissolve 10 mg of compound in DMSO-

    
     (avoids tautomeric broadening common in 
    
    
    
    ).
  • Acquisition: Run a standard gradient HMBC experiment optimized for

    
    .
    
  • Analysis Logic:

    • N1-Isomer: The

      
       protons will show correlations to C3  and C5  of the pyrazole ring (2-bond and 3-bond couplings). Crucially, they correlate to the equivalent  carbons if the pyrazole is otherwise unsubstituted, but the key is the correlation to the ipso Nitrogen (not visible in HMBC) vs adjacent Carbons. Look for correlations to the Carbon adjacent to Nitrogen (C5) which typically resonates at ~129 ppm.
      
    • C3-Isomer: The

      
       protons will show a strong correlation to the quaternary C3  (ipso) and the adjacent C4  (methine). They will NOT  correlate to C5.
      
    • NOESY Cross-Check:

      • N1-Isomer: Strong NOE between

        
         and H5  (the proton on the adjacent carbon).
        
      • C3-Isomer: Strong NOE between

        
         and H4 . Weak or no NOE to H5.
        

Table 2: Diagnostic NMR Shifts (DMSO-


) 
SignalN1-Isomer (

ppm)
C3-Isomer (

ppm)

(Methylene)
5.0 - 5.2 (Deshielded by N)3.6 - 3.8 (Less deshielded)
Pyrazole H3 7.5 - 7.6N/A (Substituted)
Pyrazole H5 7.5 - 7.6 (often overlaps H3)7.6 - 7.8
Pyrazole H4 6.2 - 6.36.1 - 6.2

Note: The N-linked methylene is significantly downfield (>5.0 ppm) compared to the C-linked methylene (<4.0 ppm). This is the fastest "quick check."

Part 4: Pharmacological Implications[5]

In drug design, the choice between these isomers is rarely arbitrary. They serve different roles in the Binding Pocket.

  • The C3-Isomer as a Hinge Binder:

    • Kinase inhibitors often utilize the pyrazole NH (donor) and N2 (acceptor) to form a bidentate hydrogen bond with the kinase hinge region (e.g., ATP binding site).

    • Implication: Only the C3-isomer can function as a hinge binder in this mode. The N1-isomer lacks the necessary NH donor.

  • The N1-Isomer as a Solubility/Linker Element:

    • The N1-acetate group is often used to append solubilizing tails or to reach into solvent-exposed regions of a protein.

    • It removes the H-bond donor capability, which can be useful to improve membrane permeability (reducing PSA) if the donor is not required for binding.

InteractionMap cluster_note SAR Rule Drug_Target Protein Binding Pocket (e.g., Kinase Hinge) C3_Iso C3-Isomer (NH Available) Interaction_1 Bidentate H-Bonding (Donor + Acceptor) C3_Iso->Interaction_1 Tautomer aligns N1_Iso N1-Isomer (N-Alkylated) Interaction_2 Steric Clash / Loss of Donor N1_Iso->Interaction_2 NH Blocked Interaction_1->Drug_Target High Affinity Interaction_2->Drug_Target Altered Mode C3 = Scaffold Core C3 = Scaffold Core N1 = Appendage/Cap N1 = Appendage/Cap C3 = Scaffold Core->N1 = Appendage/Cap

Figure 2: Functional consequence of isomer selection in Structure-Activity Relationships (SAR).

References

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 73(9), 3523–3529.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates C3-pyrazole binding modes).

  • Claramunt, R. M., et al. (1991). The annular tautomerism of pyrazoles in the solid state: 13C CP/MAS NMR and X-ray crystallography. Journal of the Chemical Society, Perkin Transactions 2, (11), 1691-1697.

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Methodological & Application

Application Notes & Protocols: A Guide to the Pinner Reaction Synthesis of Pyrazole-3-acetates

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

I. Executive Summary: The Strategic Value of the Pinner-Pyrazole Synthesis

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] Its prevalence stems from its unique physicochemical properties and its ability to act as a versatile scaffold for engaging with a wide array of biological targets.[3][4] Among the various synthetic routes, the construction of pyrazole-3-acetates via a Pinner reaction-cyclization sequence offers a robust and highly adaptable strategy. This two-step process begins with the classic Pinner reaction, which converts a readily available cyanoacetate precursor into a reactive alkyl imidate hydrochloride intermediate, known as a Pinner salt.[5][6] This intermediate is then efficiently cyclized with hydrazine to forge the pyrazole ring.

This application note provides an in-depth examination of this synthetic pathway, moving beyond a mere recitation of steps to explain the underlying chemical principles, critical process parameters, and field-proven troubleshooting strategies. Our objective is to equip researchers with the expertise to confidently and successfully implement this methodology for the synthesis of novel pyrazole-3-acetate building blocks.

II. The Core Chemistry: A Tale of Two Reactions

The synthesis is best understood as a sequence of two distinct, mechanistically coupled transformations. The success of the final cyclization is critically dependent on the efficient and clean formation of the Pinner salt intermediate.

A. Step 1: The Pinner Reaction - Activating the Nitrile

The Pinner reaction is the acid-catalyzed addition of an alcohol to a nitrile, yielding an alkyl imidate salt.[7][8] The reaction's elegance lies in its ability to transform the relatively unreactive nitrile carbon into a highly electrophilic center, primed for nucleophilic attack.

Mechanism Deep Dive:

  • Protonation and Activation: The process is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl).[9][10] This protonation dramatically increases the electrophilicity of the nitrile carbon atom.

  • Nucleophilic Attack: An anhydrous alcohol, acting as the nucleophile, attacks the activated carbon.

  • Formation of the Pinner Salt: The resulting intermediate is a stable, often crystalline, alkyl imidate hydrochloride salt.[11] This salt is the key intermediate that will be carried forward into the cyclization step.

Caption: Mechanism of the Pinner reaction.

B. Step 2: Hydrazine Cyclization - Forging the Pyrazole Ring

The isolated Pinner salt is a potent electrophile. Its reaction with hydrazine, a dinucleophilic reagent, proceeds via a condensation pathway to construct the five-membered pyrazole heterocycle.[12]

Mechanism Deep Dive:

  • Nucleophilic Addition: One nitrogen atom of the hydrazine molecule attacks the electrophilic carbon of the imidate, displacing the alkoxy group (-OR').

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acetate ester.

  • Dehydration and Aromatization: The resulting tetrahedral intermediate collapses, eliminating two molecules of water to yield the thermodynamically stable, aromatic pyrazole ring. This is a classic example of pyrazole synthesis from a 1,3-dicarbonyl equivalent.[13][14]

Caption: Pyrazole formation via hydrazine cyclization.

III. Detailed Experimental Protocols

This protocol details the synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate as a representative example.

A. Overall Workflow

Workflow cluster_partA Part A: Pinner Salt Synthesis cluster_partB Part B: Pyrazole Cyclization Setup 1. Assemble Dry Glassware under Inert Atmosphere ReagentsA 2. Charge Ethyl Cyanoacetate, Anhydrous EtOH, & Anhydrous Et₂O Setup->ReagentsA Cooling 3. Cool Reaction to 0 °C ReagentsA->Cooling HCl_Add 4. Bubble Dry HCl Gas (Saturation) Cooling->HCl_Add StirringA 5. Stir at 0-5 °C (Precipitation Occurs) HCl_Add->StirringA IsolationA 6. Isolate Salt by Filtration (Under N₂), Wash & Dry StirringA->IsolationA ReagentsB 7. Suspend Pinner Salt in EtOH IsolationA->ReagentsB Transfer Intermediate Hydrazine_Add 8. Add Hydrazine Hydrate Dropwise at RT ReagentsB->Hydrazine_Add StirringB 9. Stir until Completion (Monitor by TLC/LC-MS) Hydrazine_Add->StirringB Workup 10. Aqueous Work-up (Neutralize, Extract) StirringB->Workup Purification 11. Purify by Column Chromatography or Recrystallization Workup->Purification FinalProduct Final Product: Ethyl 2-(1H-pyrazol-3-yl)acetate Purification->FinalProduct

Caption: Experimental workflow for pyrazole-3-acetate synthesis.

B. Part 1: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Pinner Salt)

Materials & Reagents:

  • Ethyl cyanoacetate

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Hydrogen Chloride (gas, from cylinder or generated in situ and dried)

  • Nitrogen or Argon gas

  • Standard, flame-dried glassware (three-neck flask, condenser, gas inlet tube)

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Anhydrous HCl is corrosive and toxic; handle with extreme care.

  • The reaction is highly sensitive to moisture; ensure all glassware is flame- or oven-dried and all reagents/solvents are anhydrous.[8]

Procedure:

  • Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (or condenser with an inert gas outlet). Flame-dry the entire apparatus under a stream of nitrogen or argon and allow it to cool to room temperature.

  • To the flask, add ethyl cyanoacetate (1.0 eq) and anhydrous ethanol (1.1 eq). Dissolve this mixture in anhydrous diethyl ether (approx. 2-3 M concentration).

  • Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to prevent the thermal decomposition of the Pinner salt and minimize side reactions.[5][11]

  • Begin bubbling a slow stream of dry HCl gas through the solution via the gas inlet tube. A white precipitate should begin to form.

  • Continue the HCl addition for 1-2 hours, or until the solution is saturated and no further precipitation is observed.

  • Seal the flask under a positive pressure of inert gas and allow it to stir at 0-5 °C for 12-18 hours.

  • Collect the white, crystalline Pinner salt by filtration under a nitrogen atmosphere (e.g., using a Schlenk filter funnel).

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the salt under high vacuum. The product should be used immediately in the next step due to its hygroscopic nature and thermal instability.[11]

C. Part 2: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate

Materials & Reagents:

  • Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (from Part 1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (reagent grade)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend the Pinner salt (1.0 eq) in ethanol (approx. 0.5 M).

  • To the stirred suspension, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. The addition may be slightly exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the Pinner salt is consumed.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and water. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution (pH ~7-8).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure Ethyl 2-(1H-pyrazol-3-yl)acetate.

IV. Key Parameters & Troubleshooting

Success in this synthesis hinges on careful control of several key variables.

Table 1: Critical Reaction Parameters
ParameterPart A: Pinner ReactionPart B: CyclizationRationale & Causality
Atmosphere Strictly Anhydrous/InertStandard AtmosphereMoisture will hydrolyze the Pinner salt to an ester or amide, preventing the desired cyclization.[8][15]
Temperature 0 to 5 °CRoom TemperatureThe Pinner salt is thermally unstable and can rearrange or decompose at higher temperatures.[5][11]
Stoichiometry Slight excess of alcoholSlight excess of hydrazineEnsures complete conversion of the nitrile and the imidate intermediate, respectively.
Acid Anhydrous HCl (gas)N/AA strong, anhydrous acid is required to activate the nitrile. Gaseous HCl is ideal as it avoids introducing water.[7]
Troubleshooting Guide
Observed ProblemProbable Cause(s)Recommended Solution(s)
Low or no yield of Pinner Salt (Part A) 1. Presence of moisture in reagents, solvent, or glassware.[16]2. Insufficient HCl saturation.3. Temperature was too high.1. Rigorously dry all glassware (flame-dry), use anhydrous grade solvents, and freshly opened reagents.2. Ensure a steady stream of dry HCl gas is bubbled through for an adequate time.3. Maintain the reaction temperature strictly at 0-5 °C.[11]
Formation of ethyl 3-amino-3-oxopropanoate (amide byproduct) Thermal decomposition of the Pinner salt, often exacerbated by elevated temperatures.[11]Maintain low temperatures throughout the Pinner reaction and isolation. Use the isolated salt immediately.
Low yield of Pyrazole (Part B) 1. Incomplete Pinner salt formation in Part A.2. Loss of product during aqueous work-up due to its moderate water solubility.1. Optimize the Pinner reaction step first.2. During extraction, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and improve extraction efficiency.
Complex mixture of products after cyclization The Pinner salt may have partially hydrolyzed before the addition of hydrazine.Ensure the Pinner salt is kept scrupulously dry and used promptly after isolation.

V. References

  • Wikipedia. Pinner reaction. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Chemistry Steps. Nitriles to Esters. [Link]

  • NROChemistry. Pinner Reaction. [Link]

  • Vaia. Nitriles can be converted directly to esters by the Pinner reaction. [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]

  • Grokipedia. Pinner reaction. [Link]

  • RSC Publishing. Transformations of imidazo- and pyrimido-pyrimidines into pyrazoles. [Link]

  • PMC. A Lewis acid-promoted Pinner reaction. [Link]

  • PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. [Link]

  • MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. Optimization of the reaction conditions towards the formation of pyrazole. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • Pyrazole. [Link]

  • ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [Link]

  • Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. [Link]

  • PMC. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. [Link]

  • YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. [Link]

  • YouTube. Named Reactions of Heterocyclic Compounds | Debus–Radziszewski, Knorr & Pinner Reactions#Chemistry. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC - NIH. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Pyrazole Compounds. [Link]

  • ResearchGate. Scheme of synthesis of pyrazole-3-one derivatives. [Link]

  • ResearchGate. Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. a. [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • SciSpace. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. [Link]

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Alkylation of Methyl 2-(1H-pyrazol-3-yl)acetate: A Comprehensive Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, pivotal for the development of a vast array of pharmaceuticals and agrochemicals. The introduction of alkyl groups onto the pyrazole core can significantly modulate the biological activity and physicochemical properties of the resulting molecules. This guide provides an in-depth analysis of the reaction conditions for the alkylation of methyl 2-(1H-pyrazol-3-yl)acetate, a versatile building block in medicinal chemistry. We will delve into the critical factors governing the regioselectivity of this reaction, offer detailed experimental protocols, and present troubleshooting strategies to empower researchers in achieving their synthetic goals with precision and efficiency.

The Challenge of Regioselectivity

The alkylation of unsymmetrical pyrazoles, such as this compound, presents a significant challenge: the control of regioselectivity. The pyrazole ring possesses two nitrogen atoms, N1 and N2, both of which are nucleophilic and can undergo alkylation. This often leads to the formation of a mixture of two regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1][2][3] The primary objective in optimizing the alkylation of this substrate is to selectively target either the N1 or N2 position.

The tautomeric nature of the pyrazole ring further complicates this, as the proton can reside on either nitrogen, leading to comparable reactivity at both sites.[2] The outcome of the alkylation is a delicate interplay of steric, electronic, and solvent effects, as well as the choice of base and alkylating agent.

Key Factors Influencing N1/N2 Regioselectivity

A thorough understanding of the factors that dictate the site of alkylation is paramount for successful synthesis. These include:

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3][4] In the case of this compound, the substituent at the 3-position will create a more sterically encumbered environment around the adjacent N2 atom. Consequently, alkylation is generally favored at the N1 position, which is further away from the bulky acetate group. The use of a bulkier alkylating agent can further enhance this preference.[3]

  • Solvent Choice: The polarity and nature of the solvent play a crucial role in influencing the reaction pathway.

    • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are widely employed and can favor the formation of a single regioisomer.[3]

    • Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in pyrazole formation and can be a valuable tool for alkylation reactions.

  • Base and Catalyst Systems: The choice of base is critical and can significantly impact the regioselectivity and overall yield.

    • Carbonate Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common, effective, and mild bases for pyrazole alkylation.[3] K₂CO₃ in DMSO is a particularly effective system for regioselective N1-alkylation of 3-substituted pyrazoles.[3]

    • Stronger Bases: Sodium hydride (NaH), a stronger, non-nucleophilic base, can be employed to completely deprotonate the pyrazole, forming the pyrazolate anion. This can sometimes prevent the formation of regioisomeric mixtures.[1][3]

    • Lewis Acids: Interestingly, the use of magnesium-based catalysts, such as MgBr₂, has been shown to favor N2-alkylation, offering a complementary strategy to the more common N1-selective methods.[5]

  • Electronic Effects: The electronic properties of the substituent on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms. The ester group in this compound is electron-withdrawing, which can affect the electron density at the N1 and N2 positions.

  • Temperature: Reaction temperature can also be a determining factor. Lowering the temperature may increase the selectivity of the reaction by favoring the kinetically controlled product.[3]

Strategic Approaches to Control Regioselectivity

The following diagram illustrates a decision-making workflow for optimizing the regioselectivity in the alkylation of this compound.

G start Start: Alkylation of this compound regio_issue Regioselectivity Issue? (Mixture of N1 and N2 isomers) start->regio_issue n1_desired Desired Isomer: N1-alkylated regio_issue->n1_desired Yes n2_desired Desired Isomer: N2-alkylated regio_issue->n2_desired Yes n1_strategy Strategies for N1-selectivity n1_desired->n1_strategy n2_strategy Strategies for N2-selectivity n2_desired->n2_strategy steric_n1 Increase Steric Hindrance - Use a bulkier alkylating agent n1_strategy->steric_n1 base_n1 Optimize Base/Solvent - K2CO3 in DMSO - Cs2CO3 in DMF n1_strategy->base_n1 general_opt General Optimization steric_n1->general_opt base_n1->general_opt lewis_acid Use Lewis Acid Catalyst - MgBr2 n2_strategy->lewis_acid solvent_n2 Solvent Screening - Explore fluorinated alcohols (TFE, HFIP) n2_strategy->solvent_n2 lewis_acid->general_opt solvent_n2->general_opt temp_control Adjust Temperature - Lower temperature for higher selectivity general_opt->temp_control base_strength Vary Base Strength - NaH for complete deprotonation general_opt->base_strength G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Combine Pyrazole and Base in Anhydrous Solvent B Stir at Room Temperature A->B C Add Alkylating Agent Dropwise B->C D Stir at Desired Temperature (RT - 80°C) C->D E Monitor by TLC/LC-MS D->E F Quench Reaction (e.g., with water) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Sources

Using methyl 2-(1H-pyrazol-3-yl)acetate as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coordination of Methyl 2-(1H-pyrazol-3-yl)acetate Subtitle: From Discrete Bioactive Complexes to Functional Metal-Organic Frameworks

Executive Summary

This guide details the coordination chemistry of This compound (MPA), a versatile heterofunctional ligand containing a "soft" pyrazole nitrogen donor and a "hard" ester oxygen functionality. While often used as a synthetic intermediate, MPA serves as a potent ligand in two distinct regimes:

  • Neutral Ligand: Under mild, anhydrous conditions, it coordinates via the pyrazole nitrogen (

    
    ), preserving the ester group for secondary interactions or hemilabile catalysis.
    
  • Anionic/Hydrolyzed Precursor: Under solvothermal conditions, the ester undergoes in-situ hydrolysis to the carboxylate, while the pyrazole deprotonates to form bridging pyrazolate motifs, ideal for constructing robust Metal-Organic Frameworks (MOFs).

Chemical Profile & Ligand Properties

PropertySpecification
IUPAC Name This compound
Formula

MW 140.14 g/mol
Donor Atoms Pyridine-N (

), Pyrrole-N (

), Carbonyl-O (

)
Coordination Modes Monodentate (

), Bridging (

-pyrazolate), Chelate (

- post-hydrolysis)
Solubility Soluble in MeOH, EtOH, DMF, DMSO; Sparingly soluble in water.[1]
pKa (approx) ~2.5 (conjugate acid of Py-N), ~14 (Py-NH deprotonation)

Strategic Coordination Modes

The utility of MPA lies in its sensitivity to reaction conditions. The researcher must choose the synthetic route based on the desired outcome (discrete complex vs. extended framework).

Visual 1: Ligand Behavior & Coordination Logic

CoordinationModes cluster_Mild Route A: Mild/Anhydrous (Discrete Complexes) cluster_Harsh Route B: Solvothermal/Basic (MOFs / Polymers) Ligand This compound (Neutral) NeutralCoord Monodentate Coordination (via Pyridine-N) Ligand->NeutralCoord Low T, Neutral pH Hydrolysis In-Situ Hydrolysis (Ester -> Carboxylate) Ligand->Hydrolysis High T, H2O/Base Hemilabile Hemilabile Chelation (Weak C=O interaction) NeutralCoord->Hemilabile Soft Lewis Acid (Pd, Pt) Deprotonation Pyrazolate Formation (Bridging N-N) Hydrolysis->Deprotonation Framework 3D MOF Architecture (High Stability) Deprotonation->Framework Metal Nodes (Zn, Cu, Zr)

Caption: Divergent synthesis pathways. Route A preserves the ester for catalysis/bioactivity. Route B utilizes in-situ transformation for framework construction.

Experimental Protocols

Protocol A: Synthesis of Discrete Bioactive Complexes ( )

Target: Mononuclear complexes (Cu, Zn, Cd) where the ester remains intact. Application: Antimicrobial screening, cytotoxic agents.

Reagents:

  • This compound (1.0 mmol)

  • Metal(II) Chloride (

    
    , where M = Cu, Zn; 0.5 mmol)
    
  • Solvent: Absolute Ethanol (anhydrous is preferred to prevent hydrolysis).

Step-by-Step:

  • Ligand Solution: Dissolve 140 mg (1.0 mmol) of ligand in 10 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

  • Metal Addition: Dropwise add a solution of metal salt (0.5 mmol in 5 mL ethanol) to the ligand solution under continuous stirring at Room Temperature (RT).

  • Reaction: Stir the mixture for 4–6 hours at RT. Note: Do not reflux if you wish to strictly avoid ester hydrolysis.

  • Precipitation: If a precipitate forms immediately, continue stirring to age the solid. If clear, reduce volume by 50% via rotary evaporation and cool to 4°C.

  • Isolation: Filter the solid, wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Characterization Check:

    • IR Spectroscopy: Look for the ester

      
       band around 
      
      
      
      . A shift to
      
      
      indicates hydrolysis to carboxylate (failed protocol).
    • 1H NMR: Confirm presence of the methyl ester singlet (

      
      ).
      
Protocol B: Solvothermal Synthesis of Pyrazolate-Carboxylate MOFs

Target: 3D Porous Frameworks (e.g., Zn/Cu-based). Mechanism: The ester serves as a pro-ligand. Under solvothermal conditions, it hydrolyzes to the acid, and the pyrazole deprotonates, forming a rigid bridging scaffold.

Reagents:

  • This compound (0.5 mmol)

  • 
     (0.5 mmol)
    
  • Solvent: DMF/Ethanol/Water (3:1:1 v/v)

  • Base: Triethylamine (TEA) or dilute NaOH (optional, to accelerate deprotonation).

Step-by-Step:

  • Precursor Mix: In a 20 mL scintillation vial, dissolve the ligand and metal salt in the solvent mixture (10 mL total).

  • Sealing: Transfer to a Teflon-lined stainless steel autoclave.

  • Thermal Treatment: Heat at

    
     for 24–48 hours.
    
    • Expert Insight: The water in the solvent mix, combined with heat, hydrolyzes the methyl ester to the carboxylate. The metal ions coordinate the resulting

      
       and pyrazolate 
      
      
      
      .
  • Cooling: Cool slowly (

    
    ) to RT to promote single-crystal growth.
    
  • Activation: Filter the crystals and solvent-exchange with ethanol for 3 days (refreshing solvent daily) to remove pore-trapped DMF.

  • Validation:

    • PXRD: Compare with simulated patterns of known pyrazole-carboxylate MOFs (e.g., MOF-303 analogues).

    • TGA: Frameworks based on pyrazolates typically show high thermal stability (

      
      ).
      

Analytical & Troubleshooting Guide

Visual 2: Experimental Workflow & Decision Tree

Workflow Start Start: Ligand + Metal Salt ConditionCheck Check Solvent & Temp Start->ConditionCheck Route1 Anhydrous EtOH, RT (Protocol A) ConditionCheck->Route1 Bioactive Target Route2 DMF/H2O, >100°C (Protocol B) ConditionCheck->Route2 Porous Material Product1 Discrete Complex [M(L)2Cl2] Route1->Product1 Product2 MOF / Polymer [M(L-hyd)]n Route2->Product2 Analysis IR Analysis of C=O Product1->Analysis Product2->Analysis Result1 Peak @ ~1740 cm-1 (Ester Intact) Analysis->Result1 Result2 Peak @ ~1600 cm-1 (Carboxylate Formed) Analysis->Result2

Caption: Analytical decision tree. IR spectroscopy is the primary rapid-screening tool to determine the fate of the ester group.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitate (Protocol A) High solubility of complex.Switch solvent to MeOH/Ether mix or perform vapor diffusion with diethyl ether.
Oily Product Solvent trapping or oligomerization.Triturate with cold hexane/ether. Recrystallize from hot ethanol.
Loss of Ester Peak (Protocol A) Unintended hydrolysis.Ensure solvents are strictly anhydrous. Lower reaction temperature to

.
Amorphous Powder (Protocol B) Reaction too fast.Lower temperature to

or add a modulator (e.g., acetic acid) to slow nucleation.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
  • Li, X., et al. (2020).[1] "Coordination complexes constructed from pyrazole–acetamide... effect of hydrogen bonding."[2] CrystEngComm. Link (Demonstrates pyrazole-acetamide coordination analogous to the ester).

  • Fathieh, F., et al. (2018). "Practical water production from desert air." Science Advances, 4(6). Link (Describes Al-3.5-PDA, a pyrazole-carboxylate MOF synthesized via in-situ hydrolysis principles).

  • Mukherjee, P., et al. (2012). "Porous Metal–Organic Frameworks Based on Pyrazolate-Carboxylate Linkers." Crystal Growth & Design, 12(3). Link (Detailed protocols on solvothermal synthesis of pyrazole-carboxylate frameworks).

  • Vicente, J., et al. (2006). "Palladium(II) Complexes with Pyrazole-Derived Ligands." Organometallics.

Sources

Application Note: Hydrolysis of Methyl 2-(1H-pyrazol-3-yl)acetate to 2-(1H-pyrazol-3-yl)acetic Acid

[1]

Strategic Analysis & Scientific Rationale

The Challenge: Amphoterism and Stability

The hydrolysis of methyl 2-(1H-pyrazol-3-yl)acetate presents two distinct challenges often overlooked in standard saponification protocols: amphoterism and thermal decarboxylation .

  • Amphoteric Nature: The target molecule, 2-(1H-pyrazol-3-yl)acetic acid, contains a carboxylic acid moiety (

    
    ) and a pyrazole ring.[1] The pyrazole nitrogen acts as a weak base (conjugate acid 
    
    
    ).[1]
    • At pH < 2: The molecule exists largely as the protonated pyrazolium cation (water-soluble).

    • At pH > 5: It exists as the carboxylate anion (water-soluble).

    • Isoelectric Point (pI): The target isolation window is narrow (pH 3.0–4.0), where the zwitterionic or neutral species predominates, facilitating precipitation or extraction into organic solvents.[1]

  • Decarboxylation Risk: Heteroaryl acetic acids are prone to thermal decarboxylation, releasing

    
     to form the corresponding methyl-heterocycle (3-methylpyrazole).[1] This reaction is accelerated by heat and strong acids. Therefore, this protocol prioritizes Lithium Hydroxide (LiOH)  at ambient temperatures over refluxing conditions or harsher bases like NaOH/KOH.[1]
    
Reaction Mechanism

The reaction follows a standard

11

ReactionMechanismEsterMethyl Ester(Substrate)DeprotonationPyrazole Deprotonation(Fast)Ester->Deprotonation+ LiOH (1 eq)IntermedTetrahedralIntermediateDeprotonation->Intermed+ LiOH (Attack C=O)CarboxylateDianionic Salt(Li+)Intermed->Carboxylate- MeOHAcidTarget Acid(pH 3-4)Carboxylate->Acid+ HCl (Careful pH adj)

Figure 1: Mechanistic pathway highlighting the consumption of base by the pyrazole NH group.[1]

Experimental Protocol

Materials & Reagents
ReagentEquivalentsRoleNotes
This compound1.0SubstrateStarting material
LiOH[1]·H₂O3.0BasePreferred over NaOH for solubility in THF
THF (Tetrahydrofuran)5-10 VolSolventSolubilizes the organic ester
Water (Deionized)5 VolCo-solventSolubilizes the base
1M HClAs req.AcidifierDo not use Conc. HCl (local heating)
Step-by-Step Procedure

Step 1: Solubilization Dissolve this compound (1.0 equiv) in THF (5 volumes) in a round-bottom flask. Ensure the solution is clear.

Step 2: Base Addition Dissolve LiOH·H₂O (3.0 equiv) in water (5 volumes).[1] Add this aqueous solution dropwise to the THF solution at Room Temperature (RT).

  • Critical: If the reaction warms significantly, cool to 0°C. Do not exceed 40°C to prevent decarboxylation.[1]

Step 3: Reaction Monitoring Stir vigorously at RT. Monitor by TLC (System: 10% MeOH in DCM) or HPLC.

  • Endpoint: Disappearance of the ester spot (

    
    ) and appearance of a baseline spot (carboxylate).[1] Reaction time is typically 2–4 hours.[1]
    

Step 4: Solvent Stripping Once complete, concentrate the reaction mixture under reduced pressure (Rotavap, bath < 40°C) to remove the THF.[1] You will be left with an aqueous solution of the lithium carboxylate.

Step 5: pH Adjustment (The Critical Step) Cool the aqueous residue to 0–5°C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring.

  • Target pH: 3.5 – 4.0.

  • Observation: The solution should become cloudy as the zwitterionic acid precipitates.

  • Warning: Do not overshoot to pH < 2, or the product will re-dissolve as the hydrochloride salt.[1]

Step 6: Isolation

  • Scenario A (Precipitate forms): Filter the white solid, wash with a small amount of cold water (2 x 1 vol) and cold Et₂O (to remove organic impurities).[1] Dry under vacuum at 40°C.

  • Scenario B (No precipitate): If the product remains soluble (common on small scales):

    • Saturate the aqueous layer with solid NaCl (brine).[1]

    • Extract with n-Butanol or THF/EtOAc (1:1) (3 x 5 vol). Note: Pure EtOAc is often insufficient for polar pyrazoles.[1]

    • Dry organics over Na₂SO₄, filter, and concentrate.[1][2]

Process Workflow & Decision Logic

WorkupLogicStartCrude Reaction Mix(THF/Water)StripEvaporate THF(Bath < 40°C)Start->StripAcidifyAcidify Aq. Residueto pH 3.5 - 4.0Strip->AcidifyCheckPrecipitate formed?Acidify->CheckFilterFiltrationCheck->FilterYesExtractSalting Out (NaCl)+ Extraction (n-BuOH)Check->ExtractNoWashWash: Cold H2O then Et2OFilter->WashFinalTarget Acid(Solid)Wash->FinalDryDry (Na2SO4) & Conc.Extract->DryDry->Final

Figure 2: Decision tree for the isolation of 2-(1H-pyrazol-3-yl)acetic acid based on solubility behavior.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product loss to aqueous layer (pH too low/high).[1]Check pH of aqueous layer. If pH < 2, adjust back to 4 with LiOH.[1] If pH > 5, add HCl.[1]
Decarboxylation Reaction or drying temp too high.Keep reaction < 40°C. Dry product under high vacuum at RT rather than heating.
Oily Product Impurities or water retention.Triturate the oil with Diethyl Ether or DCM. The acid is usually insoluble in DCM, while impurities dissolve.[1]
Incomplete Rxn Pyrazole deprotonation consumed base.Ensure at least 2.5–3.0 equivalents of LiOH are used.

References

  • General Saponification of Heteroaryl Esters

    • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates...
    • Source: [1]

  • Specific Target Data (2-(1H-pyrazol-3-yl)acetic acid)

    • BenchChem Technical Guide: Lists CAS 102732-63-8 properties and general synthetic routes via saponific
    • Source: [1]

  • Analogous Pyrazole Hydrolysis Protocols

    • Synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid: Describes pH adjustment strategies (pH < 7 then to 7-8)
    • Source: [1]

  • pKa and Structural Considerations

    • PubChem Compound Summary: 2-(1H-pyrazol-3-yl)acetic acid (CID 102732-63-8).[1][3]

    • Source: [1]

Microwave-assisted synthesis of methyl 2-(1H-pyrazol-3-yl)acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Methyl 2-(1H-pyrazol-3-yl)acetate Derivatives

Executive Summary

This application note details the accelerated synthesis of This compound derivatives using microwave (MW) irradiation. These scaffolds are critical pharmacophores in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors, and anti-tubercular agents.

Traditional thermal cyclocondensation (Knorr synthesis) of


-keto diesters with hydrazines often requires reflux times of 6–24 hours with variable yields. The protocol described herein utilizes dielectric heating to achieve quantitative conversion in <15 minutes , improving regioselectivity and suppressing side reactions.

Scientific Background & Mechanism

The Chemical Challenge

The target molecule, a pyrazole with a C3-acetate side chain, is typically synthesized via the condensation of dimethyl 1,3-acetonedicarboxylate (3-oxopentanedioic acid dimethyl ester) with hydrazine derivatives.

  • Regioselectivity: When using substituted hydrazines (

    
    ), two isomers are possible: the 1,3-disubstituted and 1,5-disubstituted pyrazoles. MW irradiation often favors the thermodynamically stable product or allows kinetic control depending on solvent polarity.
    
  • Tautomerism: The immediate product is often a pyrazolone (5-oxo-4,5-dihydro-1H-pyrazole), which exists in equilibrium with its 5-hydroxy tautomer.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization with one ester group.

PyrazoleMechanism Start Dimethyl 1,3- acetonedicarboxylate Inter1 Hydrazone Intermediate Start->Inter1 Nucleophilic Attack (MW, 120°C) Hydrazine Hydrazine Derivative Hydrazine->Inter1 Inter2 Cyclization (Loss of MeOH) Inter1->Inter2 Dehydration Product Methyl 2-(5-oxo-4,5-dihydro- 1H-pyrazol-3-yl)acetate Inter2->Product Intramolecular Amidation

Figure 1: Mechanistic pathway for the Knorr-type cyclocondensation under microwave irradiation.

Experimental Protocols

Protocol A: General Synthesis of Methyl 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Reagents:

  • Dimethyl 1,3-acetonedicarboxylate (1.0 equiv, 5 mmol)

  • Phenylhydrazine (1.1 equiv, 5.5 mmol)

  • Solvent: Ethanol (absolute) or Solvent-Free

  • Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-compatible borosilicate vial, dissolve Dimethyl 1,3-acetonedicarboxylate (0.87 g) in Ethanol (3 mL).

  • Addition: Add Phenylhydrazine (0.54 mL) dropwise. Caution: Exothermic reaction. Add catalytic acetic acid.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 130°C

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup:

    • Allow the vial to cool to 50°C using compressed air (built-in feature).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Stir vigorously for 15 minutes. The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.

Self-Validating Checkpoint:

  • TLC Monitoring: Mobile phase Ethyl Acetate:Hexane (4:6). The starting diester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (pyrazolone).
  • NMR Signature: Look for the disappearance of one methyl ester singlet and the appearance of the pyrazole methylene protons (singlet around

    
     3.6–3.8 ppm).
    

Results & Optimization Data

The following data compares the microwave protocol against traditional reflux methods (oil bath).

Table 1: Comparative Efficiency (MW vs. Thermal)

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A)Improvement Factor
Temperature 78°C (Ethanol reflux)130°C+52°C
Reaction Time 6 – 8 Hours10 Minutes36x Faster
Yield 65 – 72%88 – 94%+20%
Solvent Usage 20 mL / mmol0.6 mL / mmol (or neat)Green Impact
Purity (HPLC) 85% (requires column)>95% (precipitation only)Workflow Efficiency

Workflow Visualization

Workflow Step1 Reagent Mixing (Vial + Stir Bar) Step2 MW Irradiation (130°C, 10 min) Step1->Step2 Step3 Cooling & Precipitation (Ice Water) Step2->Step3 Step4 Filtration & Wash Step3->Step4 Step5 Characterization (NMR/LC-MS) Step4->Step5

Figure 2: Operational workflow for the high-throughput synthesis of pyrazole acetates.

Troubleshooting & Expert Insights

Issue: Regioisomer Formation (1,3 vs 1,5)

  • Cause: When using aryl hydrazines with electron-withdrawing groups, the nucleophilicity of the hydrazine nitrogens differs.

  • Solution: The use of polar protic solvents (Ethanol) in MW tends to favor the 5-oxo product via thermodynamic control. If the wrong isomer is observed, switch to a non-polar solvent (Toluene) and increase MW temp to 150°C to force the kinetic product, although this is less common for this specific diester precursor.

Issue: "Oiling Out" during Workup

  • Cause: Product is too soluble in the ethanol-water mix.

  • Solution: Evaporate the ethanol under reduced pressure before adding the ice water. Acidify the water to pH 4 to ensure the pyrazolone is protonated and precipitates.

Issue: Superheating

  • Insight: Microwave heating is volumetric. Ensure the volume of the reaction mixture is at least 15% of the vial capacity to ensure the IR temperature sensor reads accurately.

References

  • Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 2025. Link

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 2006. Link

  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 2017. Link

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. Link

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 2025.[1] Link

Sources

Functionalization of Methyl 2-(1H-pyrazol-3-yl)acetate: Regiocontrol & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(1H-pyrazol-3-yl)acetate is a versatile heterocyclic building block frequently employed in the synthesis of kinase inhibitors and agrochemicals. Its utility stems from the bifunctional nature of the scaffold: an electrophilic ester side chain and a nucleophilic pyrazole ring.

This Application Note addresses the primary challenge in working with this scaffold: Regioselective functionalization of the pyrazole NH group. Due to annular tautomerism, functionalization can occur at either the N1 or N2 position, leading to isomeric mixtures (1,3- vs. 1,5-substituted products). This guide provides optimized protocols for N-alkylation and N-arylation designed to maximize yield and regioselectivity while preserving the base-sensitive methyl ester moiety.

Mechanistic Insight: The Regioselectivity Challenge

The pyrazole ring in this compound exists in a tautomeric equilibrium. The position of the


 side chain dictates the steric environment of the nitrogen atoms.
  • Tautomer A (3-substituted): The side chain is at position 3.[1][2] The adjacent nitrogen (N2) is sterically crowded. The distal nitrogen (N1) is sterically accessible.

  • Tautomer B (5-substituted): The side chain is at position 5. The adjacent nitrogen (N1) is sterically crowded.

The "Steric Rule": Under basic alkylation conditions (


), the electrophile preferentially attacks the less hindered nitrogen.
  • Target Product: Attack at the nitrogen distal to the side chain yields the 1,3-isomer (1-alkyl-3-(methoxycarbonylmethyl)pyrazole).

  • By-product: Attack at the nitrogen proximal to the side chain yields the 1,5-isomer .

Note: The 1,3-isomer is generally thermodynamically and kinetically favored, but reaction conditions (solvent polarity, counter-ion, temperature) significantly influence the isomeric ratio.

Visualization: Tautomerism & Reaction Pathways

Pyrazole_Regioselectivity node_base node_base node_major node_major node_minor node_minor node_mech node_mech Tautomer Tautomeric Equilibrium (this compound) Path_A Path A: Attack at N1 (Less Hindered) Tautomer->Path_A Electrophile (E+) Path_B Path B: Attack at N2 (Sterically Hindered) Tautomer->Path_B Electrophile (E+) Prod_13 Major Product (1,3-Isomer) Path_A->Prod_13 Favored (Sterics) Prod_15 Minor Product (1,5-Isomer) Path_B->Prod_15 Disfavored

Figure 1: Mechanistic pathway showing the steric preference for the 1,3-isomer during pyrazole functionalization.

Experimental Protocols

Protocol A: Base-Mediated N-Alkylation ( )

Objective: Introduction of alkyl halides (R-X) while minimizing ester hydrolysis. Recommendation: Use Cesium Carbonate (


) in Acetonitrile (MeCN). This offers a milder alternative to NaH/DMF, preventing side reactions with the ester.

Materials:

  • This compound (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • 
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous MeCN (preferred) or DMF.

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add

    
     (1.5 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to allow deprotonation.
    
  • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise.

    • Critical Control: If the alkyl halide is highly reactive (e.g., MeI, BnBr), cool the mixture to 0°C during addition to enhance regioselectivity.

  • Reaction: Stir at RT. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Typical Time: 2–12 hours.[3]

    • Note: If reaction is sluggish, heat to 50°C. Avoid boiling MeCN to protect the ester.

  • Workup: Filter off inorganic solids through a Celite pad. Concentrate the filtrate. Partition the residue between EtOAc and Water.[4] Wash organic layer with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography. The 1,3-isomer (major) typically elutes after the 1,5-isomer (minor) on silica due to differences in dipole moment, though this varies by substituent.

Protocol B: Copper-Mediated N-Arylation (Chan-Lam Coupling)

Objective: Introduction of aryl/heteroaryl groups. Advantage: Avoids harsh Pd-catalyzed conditions (Buchwald-Hartwig) that require strong bases (e.g., NaOtBu) incompatible with the methyl ester.

Materials:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • 
     (0.1 – 1.0 equiv)
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: DCM or MeCN (anhydrous)

  • Additives: 4Å Molecular Sieves (powdered)

Step-by-Step Workflow:

  • Setup: To a reaction vial equipped with a stir bar, add the pyrazole (1.0 mmol), aryl boronic acid (1.5 mmol),

    
     (0.5 mmol), and powdered 4Å molecular sieves (200 mg).
    
  • Solvent & Base: Add DCM (5 mL) followed by Pyridine (2.0 mmol).

  • Aeration (Critical): The reaction requires oxygen to reoxidize Cu(I) to Cu(II).[4][5]

    • Method: Attach a balloon filled with

      
       or simply leave the flask open to air with a drying tube (if humidity is low).
      
  • Reaction: Stir vigorously at RT for 12–24 hours.

    • Visual Cue: The reaction mixture typically turns from blue/green to a dark sludge as the reaction progresses.

  • Workup: Dilute with EtOAc. Wash with 10%

    
     (to remove Copper salts) followed by Brine.
    
  • Purification: Silica gel chromatography.

Protocol C: Mitsunobu Reaction (Alcohol Functionalization)

Objective: Alkylation using primary/secondary alcohols instead of halides.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • 
     (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Dissolution: Dissolve pyrazole, Alcohol, and

    
     in anhydrous THF under inert atmosphere (
    
    
    
    ). Cool to 0°C.
  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Workup: Concentrate directly. Triturate with Hexane/Et2O to precipitate

    
     (triphenylphosphine oxide). Filter and purify the supernatant.
    

Analytical Validation: Distinguishing Isomers

Correctly assigning the regioisomer is critical. Do not rely solely on LC-MS retention times.

Feature1,3-Isomer (Major) 1,5-Isomer (Minor)
Structure N-Alkyl is distal to side chain.N-Alkyl is proximal to side chain.
1H NMR (NOE) NOE observed between N-Alkyl protons and H5 (pyrazole ring proton). No NOE with side chain (

).
NOE observed between N-Alkyl protons and Side Chain (

).
13C NMR C3 (attached to side chain) shift is generally lower field.C5 (attached to side chain) shift varies.
Crystallography Definitive confirmation (if solid).Definitive confirmation (if solid).[6]
Analytical Decision Tree

Analytics_Workflow node_start node_start node_test node_test node_result node_result Start Crude Reaction Mixture TLC TLC / LC-MS Analysis Start->TLC Sep Isolate Isomers (Flash Chromatography) TLC->Sep NMR 1D 1H-NMR & NOESY Sep->NMR Decision Check NOE Cross-peaks NMR->Decision Res_13 NOE: N-R <-> H(ring) Confirmed 1,3-Isomer Decision->Res_13 Distal Interaction Res_15 NOE: N-R <-> SideChain Confirmed 1,5-Isomer Decision->Res_15 Proximal Interaction

Figure 2: Analytical workflow for distinguishing pyrazole regioisomers.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Regioselectivity (approx. 1:1) High reaction temperature or small steric difference.Perform alkylation at -20°C to 0°C. Switch to a bulkier base or solvent with different polarity (e.g., Toluene vs DMF).
Ester Hydrolysis Presence of water or strong hydroxide base.Ensure anhydrous solvents.[5] Use

instead of NaOH/KOH.
No Reaction (Chan-Lam) Inactive catalyst or lack of oxygen.Add fresh molecular sieves (water inhibits Chan-Lam). Ensure vigorous stirring open to air.[5]
N-Alkylation Poly-substitution Formation of quaternary ammonium salts.Strictly control stoichiometry (1.0 : 1.1).

References

  • Regioselectivity in Pyrazole Alkylation: Behr, L. B. et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry. Link

  • Chan-Lam Coupling Review: Qiao, J. X. & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011. Link

  • Mitsunobu Reaction on Pyrazoles: Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • NMR differentiation of Pyrazoles: Lopez, C. et al. "A study of the tautomerism of 3(5)-substituted pyrazoles." Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

Troubleshooting & Optimization

Preventing decarboxylation during hydrolysis of pyrazole acetates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation During Hydrolysis of Pyrazole Acetates

Executive Summary

The Core Challenge: Pyrazole acetic acids (specifically 3- and 5-isomers) are vinylogous


-amino acids. The pyrazole ring acts as an electron sink similar to a carbonyl group in a 

-keto acid. Upon hydrolysis of the ester, the resulting free acid is prone to rapid thermal decarboxylation, particularly under acidic conditions or elevated temperatures, driven by the formation of a stabilized anion/zwitterion intermediate.

The Solution: Success requires abandoning "standard" hydrolysis workflows (refluxing NaOH/HCl workup). You must utilize mild nucleophilic cleavage or enzymatic hydrolysis , and strictly control pH during isolation.

Module 1: Diagnostic & Mechanistic Flowchart

Before selecting a protocol, confirm that decarboxylation is the root cause of your yield loss using this logic flow.

Decarboxylation_Diagnosis Start Symptom: Low Yield / Missing Product Check_NMR Check Crude NMR Is the Pyrazole-CH3 signal present? Start->Check_NMR Result_Decarb Diagnosis: Decarboxylation (Product is Methyl-Pyrazole) Check_NMR->Result_Decarb Yes (CH2 became CH3) Result_Hydrolysis Diagnosis: Incomplete Hydrolysis (Ester still present) Check_NMR->Result_Hydrolysis No (Ester peaks remain) Decision_Workup Did you acidify to pH < 3 during workup? Result_Decarb->Decision_Workup Root_Cause_Acid Root Cause: Acid-Catalyzed Decarboxylation during Workup Decision_Workup->Root_Cause_Acid Yes Root_Cause_Thermal Root Cause: Thermal Instability (Reaction Temp too high) Decision_Workup->Root_Cause_Thermal No

Figure 1: Diagnostic logic to distinguish between reaction failure and product decomposition.

Module 2: Critical Parameters & Causality
1. The pH Trap (The "Workup" Problem)

Most decarboxylation events do not occur during the basic hydrolysis step; they occur when you add HCl to precipitate the product.

  • Mechanism: Protonation of the pyrazole nitrogen increases the electron-withdrawing power of the ring, significantly lowering the activation energy for CO

    
     loss.
    
  • Fix: Never acidify below pH 4-5. Isolate as a lithium/sodium salt if possible, or use an ion-exchange resin.

2. Temperature Sensitivity
  • Threshold: Many pyrazole acetic acids decarboxylate at >60°C.

  • Fix: All hydrolysis reactions should start at 0°C. If conversion is slow, extend time rather than increasing temperature.

3. Reagent Selection Matrix
MethodReagentRisk ProfileBest For
Standard LiOH / THF / H2OModerateStable pyrazoles; requires careful pH control.
Chemical (Mild) Trimethyltin Hydroxide Very LowHighly labile substrates; expensive/toxic.
Biocatalytic Pig Liver Esterase (PLE) LowestChiral substrates or extreme acid sensitivity.
Anhydrous KOtBu / Wet DMSOHighAvoid (Promotes Krapcho decarboxylation).
Module 3: Validated Protocols
Protocol A: The "Silver Bullet" (Trimethyltin Hydroxide)

Reference: Nicolaou, K. C., et al. Angew.[1] Chem. Int. Ed. 2005. [1] This method avoids strong bases and acids entirely. It is the gold standard for sensitive esters.

Reagents:

  • Trimethyltin hydroxide (Me

    
    SnOH)[1][2]
    
  • 1,2-Dichloroethane (DCE) or Toluene

Workflow:

  • Dissolve pyrazole acetate (1.0 equiv) in DCE (0.1 M concentration).

  • Add Me

    
    SnOH (2.0 – 5.0 equiv).
    
  • Heat to 60°C (or 80°C for sterically hindered esters). Note: While this uses heat, the neutral pH prevents decarboxylation.

  • Monitoring: Track by TLC/LCMS.

  • Workup (Crucial):

    • Concentrate the mixture.

    • Dissolve residue in Ethyl Acetate.

    • Wash with 5% KHSO

      
        or dilute HCl (stop at pH 5-6).
      
    • Alternative: If the product is stable, flash chromatography on silica gel often cleaves the tin ester to the free acid.

Protocol B: Low-Temperature Lithium Hydroxide

Best for: General scale-up where tin toxicity is unacceptable.

Workflow:

  • Dissolve ester in THF:Water (3:1 ratio).

  • Cool to 0°C (Ice bath).

  • Add LiOH

    
    H
    
    
    
    O (1.2 equiv) slowly.
  • Stir at 0°C. Do not warm to RT unless absolutely necessary.

  • The "Cold" Workup:

    • Do NOT add strong acid.

    • Neutralize carefully with 1M Citric Acid or Acetic Acid to pH 6.0.

    • Extract immediately with EtOAc.

    • Keep all phases cold (4°C) during extraction.

    • Rotovap bath temperature must be <35°C.

Protocol C: Enzymatic Hydrolysis (Pig Liver Esterase)

Reference: Sigma Aldrich Enzyme Assay / Ohno, M. et al. [2, 3] Best for: Substrates that decarboxylate immediately upon any protonation.

Workflow:

  • Suspend ester in Phosphate Buffer (0.1 M, pH 7.5).

  • Add Acetone (up to 10% v/v) to aid solubility.

  • Add Pig Liver Esterase (PLE) (approx. 100 units/mmol).[3]

  • Stir at 25°C.

  • pH Stat: The reaction produces acid, lowering pH. Maintain pH 7.5 by automatic addition of 0.1 N NaOH (or manual addition every 30 mins).

  • Workup: Filter off enzyme (Celite). Freeze-dry (Lyophilize) to obtain the sodium salt directly. Do not acidify.

Module 4: Troubleshooting Guide (FAQs)

Q1: I see the product on LCMS during the reaction, but after rotovap, I only have the decarboxylated methyl-pyrazole. What happened? A: You likely acidified the aqueous layer too much (pH 1-2) or your rotovap bath was too hot. The free acid is stable in solution at neutral pH but unstable as a neat solid or in high acid.

  • Corrective Action: Acidify only to pH 5-6 (using Citric Acid). Do not heat the rotovap bath above 30°C. If possible, use the crude residue directly in the next step (e.g., amide coupling).

Q2: The reaction is stalled at 50% conversion at 0°C. Should I heat it? A: No. Heating a basic solution of pyrazole acetate is a recipe for decomposition.

  • Corrective Action: Add more equivalents of LiOH (up to 3-4 equiv) or switch to the Trimethyltin Hydroxide method (Protocol A), which tolerates heat better because the mechanism is non-ionic.

Q3: Can I use Krapcho conditions (LiCl/DMSO) to hydrolyze? A: Absolutely not. Krapcho conditions (Halide salts + wet DMSO + Heat) are specifically designed to decarboxylate activated esters. You will drive the reaction 100% to the decarboxylated byproduct.

Q4: My product is water-soluble, so I can't extract it at pH 6. How do I isolate? A: Do not attempt to extract.

  • Corrective Action: Use the PLE method (Protocol C) and lyophilize the buffer. Alternatively, use a volatile base (like Trimethylamine) for hydrolysis if compatible, then simply evaporate.

References
  • Nicolaou, K. C., et al. (2005).[1][4][5] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition.

  • Sigma-Aldrich. (1996). "Enzymatic Assay of Esterase (EC 3.1.1.1) from Porcine Liver."[6]

  • Ohno, M., et al. (1981). "Enzymes in Organic Synthesis. Stereoselective Pig Liver Esterase-Catalyzed Hydrolyses." Journal of the American Chemical Society.[7]

  • Xiang, S., et al. (2019).[8] "Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons."[8] Inorganic Chemistry Frontiers. (Mechanistic insight into metal-catalyzed decarboxylation).

Sources

Technical Support Center: Solving Solubility Challenges of Pyrazole Esters in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for handling pyrazole esters. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this important class of compounds in their experimental workflows. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Understanding the Challenge: Why Are Pyrazole Esters Problematic?

Pyrazole esters often present significant solubility challenges in aqueous buffers, which are the foundation of most biological assays. Several key factors contribute to this issue:

  • Molecular Structure: The pyrazole ring is aromatic, and the overall molecule, especially with bulky ester and other ring substituents, can be highly lipophilic and rigid, resisting solvation by polar water molecules.[1]

  • Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings, can create a highly stable crystal lattice.[1] Significant energy is required for solvent molecules to break down this lattice, resulting in low solubility.

  • Hydrolytic Instability: The ester functional group is susceptible to hydrolysis, especially at non-neutral pH, breaking down into a carboxylic acid and a pyrazol-ol.[2] These degradation products may have different solubility profiles and can complicate experimental results.

  • "Brick Dust" Compounds: Many new chemical entities, including complex pyrazole derivatives, are often described as "brick dust"—highly potent but with poor physicochemical properties, making them difficult to work with in aqueous environments.[3][4]

This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)
Q1: My pyrazole ester won't dissolve in my aqueous buffer. What's the first thing I should try?

Answer: The most common and direct first step is to use a water-miscible organic co-solvent to prepare a concentrated stock solution.[5][6][7] This is a cornerstone of solubilizing poorly soluble compounds for in vitro assays.

  • Why it works: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol are effective because they can disrupt the intermolecular forces of both the compound and water, creating a more favorable environment for dissolution. They essentially reduce the polarity of the solvent system.[8]

  • Most Common Choice: DMSO is the most widely used co-solvent due to its high solvating power for a broad range of organic molecules and its miscibility with water.

  • Important Consideration: The final concentration of the co-solvent in your assay should be kept to a minimum (typically <0.5% for DMSO) to avoid solvent-induced artifacts or cellular toxicity.[9] Always include a vehicle control (buffer + co-solvent) in your experiments.

Q2: I successfully dissolved my pyrazole ester in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening?

Answer: You are likely observing "shock precipitation." This occurs when a concentrated stock in an organic solvent is rapidly diluted into an aqueous medium where the compound's solubility is much lower.[10] The compound doesn't have time to properly disperse and immediately crashes out of the solution.

To prevent this, you must use a step-wise dilution method. Do not add your concentrated stock directly into the final large volume of aqueous buffer. See Protocol 2 for a detailed workflow.

Q3: Can I use pH adjustment to improve the solubility of my pyrazole ester?

Answer: Yes, if your compound has an ionizable functional group. The solubility of ionizable compounds is highly dependent on the pH of the solution relative to their pKa.[5][11]

  • Mechanism: By adjusting the pH, you can shift the equilibrium towards the ionized (charged) form of the molecule, which is generally much more soluble in aqueous media than the neutral form.

  • How to Approach:

    • Identify Ionizable Groups: Does your pyrazole ester have acidic or basic moieties (e.g., carboxylic acids, amines)? The pyrazole ring itself is weakly basic.

    • Determine pKa: If the pKa is known, you can apply the Henderson-Hasselbalch equation. To solubilize a basic group, adjust the pH to be at least 1-2 units below its pKa. For an acidic group, adjust the pH to be 1-2 units above its pKa.

    • Caution: Be aware of the pH stability of your compound and its target. The ester linkage on your pyrazole may be more susceptible to hydrolysis at acidic or basic pH.[2] Furthermore, your biological system (e.g., cells, enzymes) will only tolerate a specific pH range.

Q4: Co-solvents and pH adjustment aren't enough. What are the next-level options?

Answer: When basic methods fail, you can explore more advanced formulation strategies, which are commonly used in drug development.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[12] They can encapsulate the poorly soluble pyrazole ester, forming an "inclusion complex" that is water-soluble.[3][13][14][]

    • How it Works: The hydrophobic part of your molecule partitions into the cyclodextrin's non-polar cavity, while the complex as a whole is solubilized by the hydrophilic outer surface.[12]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles over native β-cyclodextrin.[][16]

  • Use of Surfactants (Micellar Solubilization): Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds in their core, increasing their apparent solubility.[6] This is common in self-emulsifying drug delivery systems (SEDDS).[13][17]

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[18] Amorphous forms have higher energy and thus greater solubility than their stable crystalline counterparts.[3] This is typically achieved via spray drying or hot melt extrusion.[13][18]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a quick-reference format.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon adding stock solution to buffer. 1. Shock Precipitation: Rapid change in solvent environment.[10] 2. Exceeded Equilibrium Solubility: The final concentration is above the compound's solubility limit in the final buffer/co-solvent mixture.1. Use Step-Wise Dilution: See Protocol 2 . Create an intermediate dilution in a smaller volume first.[10] 2. Gently Warm Buffer: Warm the aqueous buffer to 37°C before adding the compound stock.[10] 3. Increase Co-solvent: Cautiously increase the final co-solvent percentage (e.g., from 0.5% to 1% DMSO), ensuring you run parallel controls to check for solvent effects.
Solution is initially clear but becomes cloudy or shows precipitate over time (hours/days). 1. Time-Dependent Precipitation: The compound is in a supersaturated (metastable) state and is slowly crashing out to its more stable, less soluble crystalline form. 2. Hydrolysis: The ester is degrading into a less soluble product.[2] 3. Temperature Effects: A solution made at room temperature or 37°C may precipitate upon storage at 4°C.1. Prepare Fresh Solutions: Use the solution immediately after preparation. 2. Analyze for Degradation: Use HPLC or LC-MS to check for the appearance of hydrolysis products over time. 3. Re-evaluate Formulation: Consider using cyclodextrins or other solubilizers to create a thermodynamically stable solution.[]
Inconsistent results in cell-based assays (e.g., MTT, viability). 1. Compound Precipitation in Wells: Precipitated compound can interfere with optical readings (absorbance/fluorescence) or lead to non-uniform cell exposure.[9][19] 2. Inaccurate Concentration: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration.1. Visual Inspection: Before adding assay reagents, visually inspect the plate wells under a microscope for any signs of precipitation. 2. Run Controls: Include "compound only" controls (wells with media and your compound, but no cells) to measure any background signal from the compound itself.[9] 3. Perform a Solubility Test: Determine the compound's solubility directly in the final cell culture medium (see Protocol 3 ). Do not exceed this concentration in your experiments.
Visualized Workflows & Decision Guides
Diagram 1: Solubilization Strategy Decision Tree

This diagram guides you through the process of selecting an appropriate solubilization method for your pyrazole ester.

Solubilization_Strategy start Start: Poorly Soluble Pyrazole Ester check_organic Is it soluble in a water-miscible organic solvent (e.g., DMSO)? start->check_organic prepare_stock Prepare concentrated stock solution. (See Protocol 1) check_organic->prepare_stock Yes check_ionizable Does the compound have ionizable groups? check_organic->check_ionizable No check_dilution Does it precipitate upon dilution into aqueous buffer? prepare_stock->check_dilution step_dilute Use Step-Wise Dilution (See Protocol 2) check_dilution->step_dilute Yes success Success: Proceed with Assay (with controls) check_dilution->success No step_dilute->success ph_adjust Adjust pH to favor ionized form. Caution: Check stability. check_ionizable->ph_adjust Yes advanced Explore Advanced Methods: - Cyclodextrins - Surfactants - Solid Dispersions check_ionizable->advanced No ph_adjust->success Soluble ph_adjust->advanced Insoluble advanced->success Soluble fail Insoluble: Requires significant re-formulation effort advanced->fail Insoluble

Caption: A decision tree for selecting a pyrazole ester solubilization strategy.

Diagram 2: Workflow for Preventing Precipitation in Assays

This workflow illustrates the critical step-wise dilution process.

Dilution_Workflow stock 1. Prepare 10 mM Stock in 100% DMSO inter 2. Create Intermediate Dilution (e.g., 200 µM in media) Vortex thoroughly stock->inter 1:50 dilution final 3. Add Intermediate Dilution to Assay Plate (e.g., to 20 µM final conc.) inter->final 1:10 dilution control 4. Prepare Vehicle Control (Same dilution steps with DMSO only) final->control

Caption: Step-wise dilution workflow to prevent shock precipitation.

Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of a pyrazole ester using an organic co-solvent.

Materials:

  • Pyrazole ester (solid powder)

  • Anhydrous DMSO (or other appropriate solvent like ethanol)

  • Analytical balance

  • Solvent-resistant vial (e.g., glass or polypropylene) with a screw cap

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate: Determine the mass of the compound needed to make a desired volume and concentration (e.g., 10 mM).

  • Weigh: Accurately weigh the pyrazole ester into the vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection (Critical): Hold the vial up to a light source to ensure that no solid particles remain. The solution must be completely clear.

  • Gentle Heat/Sonication (Optional): If the compound does not dissolve readily, you may warm the vial to 37°C or place it in a bath sonicator for 5-10 minutes. Allow the solution to return to room temperature and re-inspect for any precipitation.

  • Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C to prevent degradation from moisture and freeze-thaw cycles.

Protocol 2: Step-Wise Dilution for Aqueous Assays

Objective: To dilute the concentrated organic stock into an aqueous buffer for an assay while avoiding precipitation.

Example: Preparing a 20 µM final concentration from a 10 mM DMSO stock for a 100 µL final assay volume.

  • Prepare Intermediate Dilution:

    • In a sterile microcentrifuge tube, pipette 98 µL of your aqueous buffer or cell culture medium.

    • Add 2 µL of your 10 mM DMSO stock to the tube. This creates a 200 µM intermediate solution with 2% DMSO.

    • Vortex the tube immediately and thoroughly to ensure complete mixing.

  • Prepare Final Dilution:

    • To the wells of your assay plate containing 90 µL of media/cells, add 10 µL of the 200 µM intermediate solution.

    • This results in a final concentration of 20 µM with a final DMSO concentration of 0.2%.

    • Mix the plate gently, for example, on an orbital shaker.

  • Vehicle Control: Repeat the exact same dilution steps using only DMSO (without the compound) to create a vehicle control that can be added to control wells. This is essential for distinguishing compound effects from solvent effects.

Protocol 3: Basic Kinetic Solubility Assessment

Objective: To determine the approximate solubility of your compound in a specific aqueous buffer over time.

Materials:

  • Concentrated stock solution of your pyrazole ester (e.g., 10 mM in DMSO)

  • Your target aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium)

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, create a serial dilution of your compound in the target buffer. Start from a high concentration (e.g., 100 µM) and go down to a low concentration (e.g., <1 µM). Keep the final DMSO concentration constant in all wells. Include a buffer + DMSO control.

  • Incubate: Cover the plate and incubate at the desired temperature (e.g., room temperature or 37°C).

  • Measure Turbidity: Measure the absorbance (turbidity) of each well at multiple time points (e.g., t=0, 1h, 4h, 24h).

  • Analyze: The lowest concentration at which you observe a significant increase in turbidity over the buffer-only control is your approximate kinetic solubility limit. Below this concentration, your compound is likely to remain in solution for the duration of the experiment.

References
  • World Pharma Today. (2025, October 17).
  • AAPS Advances in Pharmaceutical Sciences Series.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • MDPI. (2025, July 23).
  • BenchChem. (2025).
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Ansari, M. J. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • PMC - NIH. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BenchChem. Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
  • BenchChem. (2025). troubleshooting Compound XAC experiments.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • BenchChem. (2025).
  • ResearchGate. (2025, October 13).
  • ResearchGate. (2025, August 9). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • PMC.
  • SciSpace. (2018, September 15).

Sources

Troubleshooting low conversion rates in pyrazole esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole esters. Here, you will find in-depth troubleshooting guides and frequently asked questions designed to enhance your experimental success by explaining the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: My pyrazole esterification reaction is showing very low conversion. What are the most common culprits?

Low conversion rates in pyrazole esterification typically stem from a few core issues:

  • Equilibrium Limitations: Certain methods, like the Fischer esterification, are reversible. The water produced as a byproduct can hydrolyze the ester, pushing the reaction back towards the starting materials.[1][2][3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. Pyrazoles have unique electronic properties and solubility profiles that may not be compatible with standard esterification protocols.[4][5]

  • Side Reactions: The pyrazole ring itself contains nucleophilic nitrogen atoms that can compete with the desired reaction, leading to byproducts. For example, in the Steglich esterification, a common side reaction is the formation of an N-acylurea, which consumes the activating agent.[6][7]

  • Poor Reagent Quality: The purity of starting materials, especially the pyrazole carboxylic acid, alcohol, and any coupling agents, is paramount. Impurities or moisture can inhibit catalysts and lead to a cascade of unwanted reactions.[5][8]

Q2: Which esterification method is best suited for my pyrazole derivative?

There is no single "best" method; the optimal choice depends on the stability and steric properties of your specific substrate.

Method Description Advantages Common Challenges for Pyrazoles
Fischer-Speier Esterification Carboxylic acid and alcohol are refluxed with an acid catalyst (e.g., H₂SO₄, p-TsOH).[1]Simple, inexpensive reagents, suitable for large-scale synthesis.Reversible equilibrium requires forcing conditions (excess alcohol, water removal).[2] Harsh acidic conditions can degrade sensitive pyrazole substrates.
Steglich Esterification Carboxylic acid and alcohol are coupled using a carbodiimide (DCC, EDC) and a catalyst (DMAP).[6][9]Mild, room-temperature conditions; suitable for acid-sensitive substrates.[7][9]Formation of difficult-to-remove urea byproducts. Carbodiimides are moisture-sensitive.
Mitsunobu Reaction An alcohol is activated with triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD, DIAD) to react with the carboxylic acid.[10][11]Mild conditions, proceeds with inversion of stereochemistry at the alcohol center.[10]Generates triphenylphosphine oxide byproduct which is notoriously difficult to remove. Requires careful control of stoichiometry and reagent addition.[12]
Q3: How do the nitrogen atoms in the pyrazole ring interfere with the esterification process?

The two adjacent nitrogen atoms in the pyrazole ring present unique challenges. The lone pair on the N-1 nitrogen (if unsubstituted) or the N-2 nitrogen can be nucleophilic.

  • In Acid-Catalyzed Reactions (Fischer): The nitrogens can be protonated by the strong acid catalyst. This can alter the substrate's solubility and electronic properties, potentially deactivating it towards the reaction.

  • In Coupling Reactions (Steglich): While less common, the pyrazole nitrogen could potentially compete with the alcohol as a nucleophile, though this is generally not a major pathway. More significantly, the acidic N-H of an unsubstituted pyrazole can interfere with base-catalyzed steps.

  • Protecting Groups: For particularly challenging substrates, especially those with an unsubstituted N-H, protection of this position (e.g., with a Boc or Trityl group) may be necessary to prevent side reactions before attempting esterification.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific issues encountered with the most common pyrazole esterification methods.

Guide 1: Troubleshooting Fischer-Speier Esterification

The Fischer esterification is governed by equilibrium. Low yields are almost always a result of the reaction reaching equilibrium prematurely.

Start Low Conversion in Fischer Esterification Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Conditions Are reaction conditions optimal? Check_Equilibrium->Check_Conditions No Shift_Eq Action: Shift Equilibrium Check_Equilibrium->Shift_Eq Yes Check_Degradation Is the starting material degrading? Check_Conditions->Check_Degradation Optimize_Temp Action: Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Catalyst Action: Change Catalyst Check_Degradation->Optimize_Catalyst Yes Use_Excess Use large excess of alcohol (e.g., as solvent) Shift_Eq->Use_Excess Remove_Water Remove H₂O via Dean-Stark trap Shift_Eq->Remove_Water Drying_Agent Add molecular sieves Shift_Eq->Drying_Agent Increase_Temp Increase reflux temperature (switch to higher boiling solvent) Milder_Acid Use p-TsOH instead of H₂SO₄

Caption: Troubleshooting logic for Fischer esterification.

Problem: The reaction stalls at 50-65% conversion.

  • Causality: You have reached the natural equilibrium point of the reaction. To drive the reaction forward, you must apply Le Châtelier's principle by either increasing the concentration of a reactant or removing a product.[2][3]

  • Solution: The most effective strategy is to remove the water byproduct as it forms.

Protocol: Fischer Esterification with a Dean-Stark Trap [2][13]

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add the pyrazole carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq), an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq), and a solvent that forms an azeotrope with water (e.g., toluene, hexane). The solvent volume should be sufficient to fill the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux. The solvent-water azeotrope will distill into the trap. Upon cooling, the denser water will separate and collect at the bottom, while the solvent overflows back into the reaction flask.

  • Monitoring: Continue reflux until the theoretical amount of water has been collected in the trap or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Guide 2: Troubleshooting Steglich Esterification

This method is milder than the Fischer esterification but is prone to a key side reaction and requires anhydrous conditions.

Problem: A major, difficult-to-remove byproduct is observed, and the yield of the desired ester is low.

  • Causality: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, can undergo an intramolecular rearrangement to a stable N-acylurea.[6][7] This byproduct does not react with the alcohol and consumes your starting material and coupling agent. The catalyst, 4-(Dimethylamino)pyridine (DMAP), is crucial as it intercepts the O-acylisourea to form a more stable, yet highly reactive, acylpyridinium intermediate, which suppresses the side reaction.[7]

cluster_main Steglich Esterification Pathways RCOOH Pyrazole-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + DCC DCC DCC->O_Acyl + Acyl_Pyr Acylpyridinium Intermediate O_Acyl->Acyl_Pyr Fast Acyl Transfer (Desired Path) Ester Desired Pyrazole Ester O_Acyl->Ester Direct Attack (Slower) N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Slow Rearrangement (NO DMAP) DMAP DMAP (Catalyst) DMAP->Acyl_Pyr Fast Acyl Transfer (Desired Path) Acyl_Pyr->Ester Nucleophilic Attack Alcohol Alcohol (R'-OH) Alcohol->Ester Nucleophilic Attack Alcohol->Ester Direct Attack (Slower) DCU DCU

Caption: DMAP minimizes N-acylurea formation in Steglich esterification.

Protocol: Steglich Esterification and Byproduct Removal [6][9]

  • Setup: Use an oven-dried, nitrogen-flushed flask with a magnetic stirrer.

  • Reagents: Dissolve the pyrazole carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at room temperature.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification:

    • A white precipitate of dicyclohexylurea (DCU) will form. Cool the mixture again to 0 °C to maximize precipitation and filter it off.

    • Wash the filtrate with 1M HCl to remove excess DMAP, followed by saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • If residual DCU remains, it can often be removed by recrystallization or by precipitating it from a concentrated solution with a non-polar solvent like hexane.

Guide 3: Troubleshooting the Mitsunobu Reaction

The Mitsunobu reaction is powerful but notoriously finicky. Success hinges on reagent quality, stoichiometry, and precise execution.

Problem: The reaction is messy, with multiple spots on TLC, and the desired product is difficult to isolate.

  • Causality: The primary byproduct, triphenylphosphine oxide (TPPO), has a polarity similar to many organic products, making it very difficult to separate via standard silica gel chromatography.[12] Additionally, if the azodicarboxylate is added too quickly or at too high a temperature, it can lead to a host of side reactions.

  • Solution: Employ a careful, inverse-addition procedure at low temperatures and use specific workup techniques to remove TPPO.

Protocol: Mitsunobu Reaction with Inverse Addition [10][14]

  • Setup: Use an oven-dried, nitrogen-flushed flask with a magnetic stirrer and a dropping funnel.

  • Reagents: In the main flask, dissolve the pyrazole carboxylic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.2 eq) in an anhydrous solvent (typically THF).

  • Reaction: Cool the solution to 0 °C. In the dropping funnel, prepare a solution of Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq) in anhydrous THF.

  • Inverse Addition: Add the DEAD/DIAD solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor by TLC or HPLC.

  • Workup and TPPO Removal:

    • Concentrate the reaction mixture under reduced pressure.

    • Method 1 (Precipitation): Redissolve the crude residue in a minimal amount of a polar solvent (e.g., DCM, ethyl acetate) and add a large volume of a non-polar solvent (e.g., hexane, diethyl ether). TPPO is often insoluble and will precipitate, allowing it to be removed by filtration.

    • Method 2 (Crystallization): If your product is crystalline, attempt to crystallize it directly from the crude mixture, leaving the amorphous TPPO in the mother liquor.

    • Method 3 (Chromatography): If chromatography is necessary, using a less polar eluent system (e.g., hexane/ethyl acetate) can sometimes help, as TPPO tends to be quite polar.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3526. Available at: [Link]

  • PubMed. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents.
  • Google Patents. (n.d.). Process for the purification of pyrazoles. Google Patents.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(12), 1-47. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Wikimedia Foundation. Available at: [Link]

  • ResearchGate. (2011). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(12), 1-47. Available at: [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • Munawar, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101178. Available at: [Link]

  • Chandak, H. S., et al. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(11), 1335-1340. Available at: [Link]

  • ResearchGate. (2016). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • ResearchGate. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Available at: [Link]

  • YouTube. (2022). Mitsunobu Reaction I Basic + Advanced Concepts I University Students I Competitive Exams I. Reagent Blues. Available at: [Link]

  • Slideshare. (2017). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikimedia Foundation. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • MDPI. (2019). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Molecules, 24(15), 2789. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • YouTube. (2024). The Mitsunobu Reaction. Professor Dave Explains. Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • ResearchGate. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
  • ACS Publications. (2020). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society, 142(26), 11354–11360. Available at: [Link]

  • YouTube. (2020). The Mitsunobu Reaction: Substitution Reactions with Alcohol Substrates. OChem Tutorials. Available at: [Link]

  • YouTube. (2023). The Mitsunobu Reaction #byinquisition. The Organic Chemistry Inquisition. Available at: [Link]

  • YouTube. (2020). Mitsunobu Reaction Mechanism. The Organic Chemistry Tutor. Available at: [Link]

Sources

Technical Support Center: Pyrazole Tautomerism Analysis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: 3-Substituted Pyrazole Tautomerism Ticket ID: PYR-TAUT-001 Assigned Specialist: Senior Application Scientist

Executive Summary

The "chameleon" nature of 3-substituted pyrazoles arises from annular tautomerism , a rapid proton exchange between the N1 and N2 nitrogens. In solution, a 3-substituted pyrazole is in dynamic equilibrium with its 5-substituted isomer.[1][2] This phenomenon causes critical analytical failures: broad or missing NMR signals, split HPLC peaks, and ambiguous structure-activity relationships (SAR).

This guide provides self-validating protocols to detect, control, and resolve these tautomeric mixtures.

Module 1: NMR Troubleshooting

Issue: "My proton signals are broad, missing, or integrating incorrectly."

The Mechanism

The N-H proton hops between nitrogen atoms.[3][4] The rate of this exchange (


) relative to the NMR time scale (

) dictates the spectrum appearance.
  • Slow Exchange (

    
    ):  You see two distinct sets of peaks (3-R and 5-R forms).
    
  • Fast Exchange (

    
    ):  You see one sharp, averaged set of peaks.
    
  • Intermediate Exchange (

    
    ): The Danger Zone.  Peaks broaden, flatten into the baseline, or disappear (coalescence).
    
Diagnostic Workflow

NMR_Workflow Start Start: Broad/Missing Signals Solvent Step 1: Change Solvent (Switch CDCl3 <-> DMSO-d6) Start->Solvent Check Peaks Sharp? Solvent->Check Temp Step 2: Variable Temp (VT-NMR) Check->Temp No Analyze Analyze Distinct Species Check->Analyze Yes (Slow Exch) Average Analyze Averaged Structure Check->Average Yes (Fast Exch) Cool Cool (-40°C to -60°C) Freeze Tautomers Temp->Cool To separate isomers Heat Heat (+50°C to +80°C) Force Fast Exchange Temp->Heat To simplify spectrum Cool->Analyze Heat->Average

Figure 1: Decision tree for resolving pyrazole tautomerism in NMR spectroscopy.

FAQ: Solvent Selection
SolventEffect on TautomerismRecommendation
CDCl3 Fast/Intermediate Exchange. Often leads to broad peaks because it does not stabilize the NH proton effectively.Use for routine checks, but avoid if peaks are broad.
DMSO-d6 Slows Exchange. The sulfoxide oxygen acts as a strong H-bond acceptor, "anchoring" the NH proton and often resolving the two tautomers.Primary choice for characterizing tautomeric ratios.
MeOD Fast Exchange. The acidic deuterium facilitates rapid exchange.Use to simplify spectra (collapses tautomers into one average set), but you lose isomeric ratio data.

Expert Insight: If you see "ghost" peaks in DMSO-d6, it is likely the minor tautomer. For 3-substituted pyrazoles with electron-donating groups (e.g., Methyl), the 3-isomer is usually dominant. With electron-withdrawing groups (e.g., CF3, NO2), the equilibrium may shift toward the 5-isomer to minimize lone-pair repulsion [1, 2].

Module 2: Chromatography (HPLC/LC-MS)

Issue: "I see two peaks for my pure compound, or my peak shape is terrible."

Root Cause

If the interconversion rate is slow relative to the interaction time with the stationary phase, the tautomers can separate. This results in "peak splitting" or "saddle" peaks.

Troubleshooting Protocol

Method A: The "Force Fast" Approach (Recommended for Purity Checks) Force the tautomers to interconvert so rapidly that the column "sees" only one average species.

  • Increase Temperature: Run the column at 40°C–60°C.

  • Adjust pH: Use a mobile phase pH that favors one form or promotes rapid exchange.

    • Protocol: Add 0.1% Formic Acid or Ammonium Hydroxide. Avoid neutral pH where exchange is often slowest.

Method B: The "Freeze" Approach (Recommended for Isomer Analysis) If you must quantify the ratio of tautomers (e.g., for formulation stability):

  • Low Temperature: Run the column at < 10°C.

  • Stationary Phase: Use Polysaccharide-based chiral columns (e.g., Lux Cellulose-2) in polar organic mode (100% MeOH or MeCN). These are highly effective at separating structural isomers due to H-bonding pockets [3, 4].

Module 3: Chemical Derivatization (Locking the Structure)

Issue: "I need to fix the structure for SAR studies. How do I alkylate selectively?"

The Challenge: Regioselectivity

Replacing the NH with N-R (alkylation) stops tautomerism but creates a new problem: Regioselectivity . You will get a mixture of N1-alkyl (3-substituted) and N2-alkyl (5-substituted) products.

Regioselectivity Rules of Thumb
Substituent (R) at C3Electronic EffectMajor Product (N-Alkylation)Mechanism/Reasoning
Alkyl / Phenyl Steric bulk / Weak electronicN1-Alkylation (Product is 3-substituted)Steric hindrance at N2 is lower; reaction is often kinetically controlled [5].
CF3 / NO2 Electron Withdrawing (EWG)N1-Alkylation (Product is 3-substituted)The N adjacent to the EWG becomes less nucleophilic (lone pair delocalization). The distal Nitrogen (N1) attacks the alkyl halide [6].
Boronic Esters Lewis Acidic / BulkyMixture / N2-Alkylation Complex coordination effects can reverse selectivity.
Experimental Protocol: Selective N-Alkylation

To maximize the formation of the 3-substituted-N-alkyl product (usually the desired bioactive scaffold):

  • Reagents: 1.0 eq Pyrazole, 1.1 eq Alkyl Halide, 2.0 eq Cs2CO3 (Cesium Carbonate).

  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Temperature: Room Temperature (0°C if selectivity is poor).

  • Procedure:

    • Dissolve pyrazole in DMF.

    • Add Cs2CO3 and stir for 15 min (deprotonate to form pyrazolate anion).

    • Add alkyl halide dropwise.

    • Scientific Rationale: The pyrazolate anion is the nucleophile. Cs2CO3 provides the "Cesium Effect," improving solubility and often enhancing the nucleophilicity of the less hindered nitrogen [5].

Pathway Visualization

Alkylation_Pathway Reactant 3-Substituted Pyrazole (Tautomeric Mix) Base Base (Cs2CO3) Reactant->Base Anion Pyrazolate Anion (Delocalized Charge) Base->Anion Deprotonation ProductA Major: 1-Alkyl-3-Substituted (Attack by Distal N) Anion->ProductA Sterically Favored ProductB Minor: 1-Alkyl-5-Substituted (Attack by Proximal N) Anion->ProductB Sterically Hindered

Figure 2: Divergent alkylation pathways of the pyrazolate anion.

References

  • Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4523. Link

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Crystallography Study. Journal of the Chemical Society. Link

  • Hassan, H. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(30), 19664–19678. Link

  • BenchChem Tech Support. (2025). Column chromatography conditions for separating pyrazole isomers. Link

  • Fokina, N. A., et al. (2025).[5][6] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(1). Link

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 16(2), 576–579. Link

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the C13 NMR Chemical Shifts of 1H-Pyrazole-3-Acetic Acid Methyl Ester and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in medicinal chemistry and drug development, pyrazole-containing scaffolds are of immense interest due to their diverse biological activities. The precise characterization of these molecules is paramount, and Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone technique for structural elucidation. This guide provides an in-depth analysis of the C13 NMR chemical shifts for 1H-pyrazole-3-acetic acid methyl ester, a key building block in the synthesis of various pharmacologically active compounds. Due to the absence of a publicly available, experimentally verified C13 NMR spectrum for this specific molecule, this guide will leverage data from structurally related analogs to provide a robust, predictive analysis. We will also present a comparative overview with alternative pyrazole-based scaffolds, offering researchers a comprehensive spectral reference.

The Predicted C13 NMR Spectrum of 1H-Pyrazole-3-Acetic Acid Methyl Ester

The structure of 1H-pyrazole-3-acetic acid methyl ester presents a unique electronic environment for each carbon atom. The chemical shifts in C13 NMR are highly sensitive to the electron density around the carbon nucleus. In the pyrazole ring, the two nitrogen atoms significantly influence the chemical shifts of the adjacent carbon atoms. The C3 and C5 carbons are generally deshielded (appear at a higher ppm value) due to the electron-withdrawing nature of the nitrogen atoms.[1][2] The C4 carbon, situated between the two nitrogens, typically appears at a higher field (lower ppm value).[1] The substituent at the C3 position, an acetic acid methyl ester group, will further influence the chemical shifts of the pyrazole ring carbons and introduce its own characteristic signals.

Based on the analysis of a range of substituted pyrazoles, a predicted C13 NMR spectrum for 1H-pyrazole-3-acetic acid methyl ester in a common NMR solvent like DMSO-d6 is presented below.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C3 (Pyrazole)~145-150Attached to the acetic acid methyl ester group and a nitrogen atom, leading to significant deshielding. Similar values are observed for C5 in other 3,5-disubstituted pyrazoles.[1][3]
C4 (Pyrazole)~105-110Typically the most shielded carbon in the pyrazole ring.[2]
C5 (Pyrazole)~135-140Adjacent to an NH group and a double bond, its chemical shift is influenced by the tautomeric equilibrium of the pyrazole ring.
CH2 (Side Chain)~30-35Aliphatic carbon adjacent to a carbonyl group and the pyrazole ring.
C=O (Ester)~170-175Characteristic chemical shift for an ester carbonyl carbon.
OCH3 (Ester)~50-55Typical chemical shift for a methoxy group attached to a carbonyl.

It is crucial to note that these are predicted values. The actual experimental values can be influenced by factors such as solvent, concentration, and temperature. The tautomerism of the N-unsubstituted pyrazole ring can also lead to averaged signals or peak broadening.

Comparative Analysis with Alternative Pyrazole Scaffolds

To provide a practical context for researchers, the predicted C13 NMR data for 1H-pyrazole-3-acetic acid methyl ester is compared with the experimental data of two alternative pyrazole-based building blocks: 3,5-Dimethyl-1H-pyrazole and 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole . These alternatives are chosen for their commercial availability and frequent use in the synthesis of bioactive molecules.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)Other Key Signals (ppm)Reference
1H-Pyrazole-3-acetic acid methyl ester (Predicted) ~145-150~105-110~135-140~170-175 (C=O), ~50-55 (OCH3), ~30-35 (CH2)N/A
3,5-Dimethyl-1H-pyrazole 144.2103.9144.212.1 (CH3)[1]
3-(Trifluoromethyl)-5-phenyl-1H-pyrazole Not explicitly assignedNot explicitly assignedNot explicitly assignedAromatic carbons: 130.9, 128.8, 128.2, 127.3, 126.5, 125.7[1]

This comparison highlights how substituents dramatically alter the C13 NMR landscape of the pyrazole core. The electron-donating methyl groups in 3,5-dimethyl-1H-pyrazole shield the C3 and C5 carbons to a similar extent. In contrast, the electron-withdrawing trifluoromethyl group and the aromatic phenyl ring in 3-(trifluoromethyl)-5-phenyl-1H-pyrazole would lead to more complex and deshielded signals for the pyrazole ring carbons.

Experimental Protocol for Acquiring C13 NMR Spectra

For researchers aiming to acquire their own C13 NMR data, the following protocol provides a standardized methodology.

Objective: To obtain a high-resolution, proton-decoupled C13 NMR spectrum of a pyrazole derivative.

Materials:

  • NMR spectrometer (e.g., Bruker Avance 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Pyrazole compound of interest (5-20 mg)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent signal)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the pyrazole derivative and transfer it to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • If not referencing the solvent, add a small drop of TMS.

    • Cap the NMR tube and gently agitate until the sample is completely dissolved.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing for the solvent's deuterium signal.

  • Acquisition Parameters:

    • Select a standard proton-decoupled C13 NMR experiment (e.g., zgpg30 on a Bruker instrument).

    • Set the spectral width to approximately 200-250 ppm, centered around 100-120 ppm.

    • Use a 30-degree pulse angle to allow for faster repetition rates.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • The number of scans will depend on the sample concentration and the spectrometer's sensitivity. A typical range is 1024 to 4096 scans for a moderately concentrated sample.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d6 at 39.52 ppm) or the TMS signal at 0.00 ppm.

    • Integrate the peaks if quantitative information is desired, though routine C13 NMR is generally not quantitative.

G cluster_workflow C13 NMR Experimental Workflow prep Sample Preparation (5-20 mg in 0.6-0.7 mL solvent) setup Spectrometer Setup (Lock & Shim) prep->setup Insert Sample acq Data Acquisition (Proton-decoupled C13) setup->acq Set Parameters proc Data Processing (FT, Phasing, Referencing) acq->proc Acquired FID analysis Spectral Analysis proc->analysis Processed Spectrum

Caption: A generalized workflow for obtaining a C13 NMR spectrum.

Structural Elucidation and the Power of C13 NMR

The predictive and comparative data presented in this guide serve as a valuable tool for researchers working with 1H-pyrazole-3-acetic acid methyl ester and related compounds. The distinct chemical shifts of the pyrazole ring carbons, along with the characteristic signals of the substituent, provide a unique fingerprint for this molecule. By understanding the underlying principles of C13 NMR and following a robust experimental protocol, scientists can confidently elucidate the structures of novel pyrazole derivatives, accelerating the pace of drug discovery and development.

G cluster_structure 1H-Pyrazole-3-acetic acid methyl ester cluster_prediction Predicted C13 NMR Chemical Shifts mol_structure C3 C3: ~145-150 ppm C4 C4: ~105-110 ppm C5 C5: ~135-140 ppm CH2 CH2: ~30-35 ppm CO C=O: ~170-175 ppm OCH3 OCH3: ~50-55 ppm

Caption: Predicted C13 NMR shifts for 1H-pyrazole-3-acetic acid methyl ester.

References

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

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A Comparative Analysis of the Melting Points of Methyl and Ethyl 2-(1H-pyrazol-3-yl)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. The melting point, a fundamental characteristic, not only serves as a crucial indicator of purity but also profoundly influences a substance's solubility, dissolution rate, and ultimate bioavailability. This guide provides an in-depth comparison of the melting points of two closely related heterocyclic compounds: methyl 2-(1H-pyrazol-3-yl)acetate and its ethyl ester analogue. By integrating theoretical principles with available experimental data, this document aims to equip researchers with the necessary insights for handling and characterizing these valuable chemical entities.

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives, such as the acetate esters discussed herein, are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[3] A precise grasp of their physical states at various temperatures is therefore essential for their effective utilization in synthetic and formulation workflows.

Theoretical Framework: The Influence of Alkyl Chain Length on Melting Point

From a theoretical standpoint, the melting points of homologous series, such as the methyl and ethyl esters of 2-(1H-pyrazol-3-yl)acetic acid, are expected to follow a predictable trend. The addition of a methylene group (-CH2-) in the ethyl ester compared to the methyl ester increases the molecular weight and the surface area of the molecule. This enhancement in size leads to stronger intermolecular van der Waals forces. Consequently, more energy is required to overcome these forces and transition the substance from a solid to a liquid state. Therefore, it is anticipated that ethyl 2-(1H-pyrazol-3-yl)acetate would exhibit a higher melting point than this compound. However, it is important to note that for the initial members of a homologous series, this trend can sometimes be irregular due to differences in crystal packing efficiency.

Experimental Data and Observations

A thorough review of available scientific literature and chemical supplier data provides insights into the physical states of these two compounds at ambient temperature.

CompoundCAS NumberMolecular FormulaMolecular WeightPhysical State at Room TemperatureReported Melting Point
This compound 878678-79-6C₆H₈N₂O₂140.14 g/mol Solid (inferred from storage recommendations)Not explicitly found in literature
Ethyl 2-(1H-pyrazol-3-yl)acetate 82668-50-6C₇H₁₀N₂O₂154.17 g/mol Liquid ("brown oil" or "colorless to light yellow liquid")[4]Not applicable (liquid at room temp.)

This empirical evidence, therefore, presents an interesting deviation from the general theoretical expectation. The ethyl ester, despite its higher molecular weight, is a liquid, while the methyl ester is presumed to be a solid. This suggests that crystal packing forces may play a dominant role in this specific case. The smaller methyl group may allow for a more ordered and stable crystal lattice, resulting in a higher melting point compared to the ethyl ester, where the slightly bulkier ethyl group might disrupt efficient packing.

Experimental Protocol for Melting Point Determination

To empirically determine and compare the melting points of these compounds, a standard and self-validating protocol should be followed. The capillary method is a widely accepted and reliable technique.[6]

Objective: To accurately determine the melting point range of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[7]

  • Spatula

  • Mortar and pestle (optional, for fine powders)[8]

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Place a small amount of the crystalline solid (e.g., this compound) onto a clean, dry watch glass.

    • If necessary, finely crush the sample to a powder to ensure uniform packing.[6]

    • Invert a capillary tube and press the open end into the powdered sample. A small amount of the sample will be forced into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The sample height should be approximately 2-3 mm.[6]

  • Loading the Apparatus:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Determination:

    • Turn on the melting point apparatus and set an initial rapid heating rate to quickly approach the expected melting point.

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).[9]

  • Data Recording and Purity Assessment:

    • The melting point should be recorded as a range (e.g., 120.5-121.5°C).

    • A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

For a liquid sample like ethyl 2-(1H-pyrazol-3-yl)acetate, determining the freezing point (which is the same as the melting point) would require a different experimental setup involving controlled cooling.

Structural Comparison and Workflow Visualization

To visually represent the structural difference and the experimental workflow, the following diagrams are provided.

Caption: 2D structures of Methyl and Ethyl 2-(1H-pyrazol-3-yl)acetate.

G start Start: Obtain Solid Sample prep Prepare Sample: - Crush to fine powder - Pack into capillary tube (2-3 mm) start->prep load Load Apparatus: - Insert capillary into heating block - Position thermometer prep->load heat_fast Rapid Heating Phase: - Heat quickly to ~15-20°C below expected M.P. load->heat_fast heat_slow Slow Heating Phase: - Reduce rate to 1-2°C per minute heat_fast->heat_slow observe Observe and Record: - T1: First liquid appears - T2: All solid melts heat_slow->observe end_point Result: Melting Point Range (T1 - T2) observe->end_point

Caption: Workflow for Melting Point Determination by the Capillary Method.

Conclusion for the Practicing Scientist

This technical guide has synthesized the available information on the melting points of methyl and ethyl 2-(1H-pyrazol-3-yl)acetate. While a precise melting point for the methyl ester remains to be experimentally reported in widely accessible literature, its physical state as a solid at room temperature contrasts with the liquid nature of its ethyl counterpart. This finding is contrary to the general trend expected based on increasing alkyl chain length and highlights the critical role of molecular packing in the crystal lattice.

For researchers working with these compounds, it is crucial to recognize that this compound is a solid that will require appropriate handling and dissolution procedures, whereas ethyl 2-(1H-pyrazol-3-yl)acetate is a liquid that can be handled with standard volumetric techniques. The provided experimental protocol for melting point determination offers a reliable method for verifying the purity of the solid methyl ester and for any future solid derivatives synthesized from either of these parent compounds.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ... (n.d.). McGill University. Retrieved February 15, 2026, from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved February 15, 2026, from [Link]

  • experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. Retrieved February 15, 2026, from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved February 15, 2026, from [Link]

  • Cas 82668-50-6,(1H-PYRAZOL-3-YL)ACETIC ACID ETHYL ESTER. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • An e cient reactions for synthesis of functionalized pyrazoles. (2025, August 13). Research Square. Retrieved February 15, 2026, from [Link]

  • Methyl 2-(1-methyl-1h-pyrazol-3-yl)-2-oxoacetate. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). RASĀYAN Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). Trade Science Inc. Retrieved February 15, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 15, 2026, from [Link]

  • methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2025, August 7). ChemComm. Retrieved February 15, 2026, from [Link]

  • This compound. (n.d.). Chemical Technology Co.,LTD. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 15, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research & Reviews: Journal of Medicinal and Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of Methyl 2-(1H-pyrazol-3-yl)acetate: Standards, Protocols, and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. Among the suite of analytical techniques employed for this purpose, elemental analysis remains a fundamental and powerful tool for confirming the empirical formula of a synthesized compound. This guide provides an in-depth comparison of elemental analysis standards and a detailed protocol for the analysis of methyl 2-(1H-pyrazol-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry.

The Critical Role of Elemental Analysis in Pharmaceutical R&D

In the pharmaceutical industry, elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, serves as a critical quality control checkpoint.[1][2] It provides a quantitative measure of the purity of an active pharmaceutical ingredient (API) and corroborates its molecular structure.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) require robust analytical data to support the identity and purity of new drug substances, and elemental analysis is a key component of this data package.

This compound, with its nitrogen-containing heterocyclic ring, presents a valuable case study for understanding the nuances of elemental analysis in a drug discovery context.

Theoretical Elemental Composition of this compound

The first step in any elemental analysis workflow is the calculation of the theoretical elemental composition from the compound's molecular formula.

Molecular Formula: C₆H₈N₂O₂

Molecular Weight: 140.14 g/mol

The theoretical weight percentages of carbon, hydrogen, and nitrogen are calculated as follows:

  • Carbon (C): (6 * 12.011) / 140.14 * 100% = 51.43%

  • Hydrogen (H): (8 * 1.008) / 140.14 * 100% = 5.75%

  • Nitrogen (N): (2 * 14.007) / 140.14 * 100% = 19.99%

These theoretical values serve as the benchmark against which experimental results are compared.

Selecting the Appropriate Elemental Analysis Standard: A Comparative Approach

The accuracy of elemental analysis is fundamentally dependent on the calibration of the instrument using a certified reference material (CRM) or a well-characterized primary standard. The choice of standard is critical and should ideally be a high-purity, stable, non-hygroscopic compound with a precisely known elemental composition.

While a certified standard of this compound itself is not commercially available, several other high-purity organic compounds are widely used. Below is a comparison of common standards, with a focus on their relevance to the analysis of a nitrogen-containing heterocycle.

StandardMolecular FormulaTheoretical C%Theoretical H%Theoretical N%Key Attributes and Considerations
Acetanilide C₈H₉NO71.096.7110.36A widely used, NIST-traceable standard. Its C/N ratio is significantly different from the target compound, which can be beneficial for assessing instrument linearity over a range.
3,5-Dimethylpyrazole C₅H₈N₂62.478.3929.14As a pyrazole derivative, its chemical matrix is more analogous to the target compound. This can help to mitigate potential matrix effects and combustion variations.
L-Histidine C₆H₉N₃O₂46.455.8527.08An amino acid containing a heterocyclic imidazole ring. Its high nitrogen content makes it an excellent choice for calibrating the nitrogen response of the analyzer.

For the analysis of this compound, 3,5-dimethylpyrazole is a highly suitable standard due to its structural similarity, ensuring comparable combustion behavior. L-Histidine is also an excellent choice, particularly for robustly calibrating the nitrogen determination. Acetanilide remains a reliable, albeit less structurally similar, option.

Experimental Protocol: CHN Analysis of this compound

This protocol outlines the key steps for performing elemental analysis using a modern automated CHN analyzer. The underlying principle is the complete combustion of the sample in a high-oxygen environment, followed by the separation and detection of the resulting gaseous products (CO₂, H₂O, and N₂).

I. Instrument Preparation and Calibration
  • Instrument Start-up and Stabilization: Power on the CHN analyzer, computer, and gas supplies (Helium and Oxygen). Allow the combustion and reduction furnaces to reach their setpoint temperatures (typically ~950°C and ~650°C, respectively) and stabilize.

  • Leak Test: Perform a system leak test to ensure the integrity of the gas flow path. This is crucial for accurate and reproducible results.

  • Blank Runs: Analyze several empty tin capsules to establish a baseline and ensure the system is free from atmospheric contamination.

  • Calibration:

    • Accurately weigh 1-2 mg of the chosen primary standard (e.g., 3,5-dimethylpyrazole) into a tin capsule using a calibrated microbalance.

    • Analyze a series of at least three standards to establish a calibration curve. The instrument software will use the known elemental composition of the standard and the detector response to calculate response factors for C, H, and N.

    • The calibration should be validated by analyzing a check standard. The results should be within the established acceptance criteria (typically ±0.3% of the theoretical values).

II. Sample Preparation and Analysis
  • Sample Preparation:

    • Ensure the this compound sample is homogenous and dry. If necessary, grind the sample to a fine powder and dry it under vacuum.

    • Using a calibrated microbalance, accurately weigh approximately 1-2 mg of the sample into a tin capsule. Record the weight to at least 0.001 mg.

    • Fold the tin capsule to ensure no sample can escape and place it in the autosampler.

  • Sample Analysis:

    • Enter the sample weight and identification into the instrument software.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The combustion products are swept by the helium carrier gas through a reduction tube (to convert nitrogen oxides to N₂) and then through a gas chromatography column to separate CO₂, H₂O, and N₂.

    • The separated gases are detected by a thermal conductivity detector (TCD).

    • The instrument software integrates the peak areas and, using the calibration factors, calculates the weight percentages of C, H, and N in the sample.

Data Analysis and Acceptance Criteria

The experimental results for this compound should be compared to the theoretical values. In the pharmaceutical industry, a common acceptance criterion for elemental analysis is that the experimental values must be within ±0.4% of the theoretical values.

Hypothetical Experimental Data and Interpretation:

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Average Experimental %Deviation from TheoreticalPass/Fail (±0.4%)
Carbon51.4351.2551.3151.28-0.15Pass
Hydrogen5.755.805.775.79+0.04Pass
Nitrogen19.9920.1520.0920.12+0.13Pass

In this hypothetical example, the average experimental values for C, H, and N are all within the ±0.4% acceptance window, providing strong evidence for the correct empirical formula and high purity of the synthesized this compound.

Visualizing the Workflow

The following diagram illustrates the key stages of the elemental analysis workflow, from sample preparation to data validation.

Caption: Workflow for the elemental analysis of a pharmaceutical compound.

Conclusion

Elemental analysis remains an indispensable technique in the arsenal of the pharmaceutical scientist. Its ability to provide a rapid, accurate, and cost-effective assessment of the elemental composition of a new chemical entity is unparalleled. By understanding the theoretical basis of the technique, selecting appropriate certified reference materials, adhering to a meticulous experimental protocol, and applying stringent acceptance criteria, researchers can confidently verify the empirical formula and purity of compounds such as this compound, thereby ensuring the integrity of their research and advancing the drug development process on a solid analytical foundation.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - European Medicines Agency (EMA). [Link]

  • Elemental Analysis CHNS (O) - Auriga Research. [Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis - VELP Scientifica. [Link]

  • Certificate of analysis 3,5-Dimethylpyrazole, 99% - Thermo Fisher Scientific. [Link]

  • Certificate of Analysis - L-Histidine - Avantor. [Link]

  • Certificate of Analysis - Standard Reference Material® 141e - Acetanilide - NIST. [Link]

  • An International Study Evaluating Elemental Analysis - ACS Central Science. [Link]

  • GMP Service - Elementar. [Link]

  • cGMP Pharmaceutical Quality Control Testing - Intertek. [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future - Labcompare. [Link]

  • CHNS Elemental Analysers - Royal Society of Chemistry. [Link]

  • Review of Elemental Impurities in Pharmaceuticals Arena - ResearchGate. [Link]

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Safety Operating Guide

Operational Guide: Methyl 2-(1H-pyrazol-3-yl)acetate Proper Disposal Procedures

[1]

Executive Summary & Immediate Directive

Methyl 2-(1H-pyrazol-3-yl)acetate is a nitrogen-rich heterocyclic ester used primarily as a pharmaceutical intermediate.[1] While not classified as a P-listed (acutely hazardous) waste under RCRA, it presents specific risks regarding skin/eye irritation and potential nitrogen oxide (NOx) generation during thermal decomposition.[1]

Core Disposal Directive:

  • Do NOT dispose of down the drain.[2]

  • Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases (risk of rapid hydrolysis and heat generation).

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Intelligence & Hazard Profile

To manage disposal effectively, you must understand the chemical's behavior.[1] This compound combines a pyrazole ring (nitrogen source) with a methyl ester side chain (electrophilic).[1]

Table 1: Critical Safety & Physical Data
ParameterSpecificationOperational Implication
CAS Number 878678-79-6Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₆H₈N₂O₂Nitrogen content implies NOx release during combustion.[1]
Physical State Solid (Low melting point) or OilMay require solidification if in liquid state for specific waste streams.[1]
Storage Temp 2-8°C (Cold Chain)Indicates thermal sensitivity; waste containers should be kept away from heat sources.[1]
Hazard Class Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, eye protection) is mandatory.[1]
Reactivity Ester HydrolysisIncompatible with strong acids/bases.[1]
The "Why" Behind the Protocol (Scientific Rationale)
  • Nitrogen Heterocycle Stability: The pyrazole ring is generally stable but can form toxic combustion byproducts.[1] Standard lab trash incineration (low temp) is insufficient; industrial incineration (high temp) is required to fully oxidize the ring structure.[1]

  • Ester Functionality: The methyl ester group is susceptible to hydrolysis.[1] If mixed with alkaline waste (pH > 10), it will hydrolyze to the parent pyrazole acetic acid and methanol. This reaction is exothermic and can pressurize sealed waste containers.[1] Strict pH segregation is required. [1]

Pre-Disposal Stabilization & Segregation

Before moving the chemical to the central waste area, ensure the following segregation protocols are met at the bench level.

Segregation Rules
  • Stream A (Preferred): Non-Halogenated Organic Waste.[1]

  • Stream B (Acceptable): Solid Hazardous Waste (if absorbed or originally solid).[1]

  • FORBIDDEN Stream: Oxidizing Waste (Nitric acid, Perchloric acid).[1] Mixing pyrazoles with oxidizers can lead to energetic nitration reactions.[1]

Disposal Workflow Logic

The following decision tree illustrates the operational flow for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid / SolutionStateCheck->LiquidDissolved/OilSolidSolid / PowderStateCheck->SolidPure SolidSolventCheckContains Halogens?(DCM, Chloroform?)Liquid->SolventCheckSolidWasteStream: Solid Hazardous Waste(Double Bagged)Solid->SolidWasteNonHaloStream: Organic Solvents(Non-Halogenated)SolventCheck->NonHaloNo (e.g., MeOH, DMSO)HaloStream: Organic Solvents(Halogenated)SolventCheck->HaloYesLabelingLabeling:'Hazardous Waste - Irritant'List CAS: 878678-79-6NonHalo->LabelingHalo->LabelingSolidWaste->LabelingFinalFinal Disposal:High-Temp IncinerationLabeling->Final

Figure 1: Decision matrix for segregating this compound waste streams.

Step-by-Step Disposal Procedures

Scenario A: Disposing of Pure Solid/Powder
  • Containerization: Place the solid material into a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty hazardous waste bag.[1]

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: this compound[1][3][4][5]

    • Hazards: Irritant[1]

  • Secondary Containment: If using a bag, place the sealed bag inside a rigid secondary container to prevent puncture.

Scenario B: Disposing of Liquid Solutions (Reaction Mixtures)
  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with your facility's "Organic Waste" carboy.[1]

    • Compatible: Methanol, Ethanol, Acetone, DMSO, Ethyl Acetate.

    • Incompatible: Aqueous acidic/basic solutions (neutralize first if necessary, but avoid hydrolysis).[1]

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.

  • Log Entry: Immediately log the addition on the carboy's inventory sheet.[1] Record the volume and the specific CAS number (878678-79-6) to assist the disposal contractor in profiling the waste.[1]

Scenario C: Spill Cleanup (Emergency Procedure)

If a spill occurs (< 500 mL/g):

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE: Don nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Liquids: Cover with an inert absorbent (Vermiculite or Sand).[1][6] Do not use sawdust (combustible).[1]

    • Solids: Dampen a paper towel with water (to prevent dust) and carefully wipe up, or use a HEPA vacuum.[1]

  • Disposal: Place all cleanup materials into a sealed bag and treat as Solid Hazardous Waste .

Regulatory & Compliance Context (RCRA)

While this compound is not explicitly "P-listed" or "U-listed" by the EPA, it falls under the "Generator Knowledge" clause.[1]

  • Waste Code Assignment:

    • If dissolved in a flammable solvent (Flash point < 60°C): Assign D001 (Ignitability).[1][7][8]

    • If pure solid: Classify as Non-RCRA Regulated Hazardous Waste (unless it exhibits specific toxicity characteristics via TCLP, which is unlikely but possible).

  • Best Practice: Treat as fully regulated hazardous chemical waste to ensure incineration, preventing environmental leaching.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for this compound. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Personal protective equipment for handling Methyl 2-(1H-pyrazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

Handling Methyl 2-(1H-pyrazol-3-yl)acetate requires a nuanced understanding of its chemical moiety. While specific toxicological data for this exact CAS is often limited in public repositories, a "Structure-Activity Relationship" (SAR) analysis of the pyrazole core coupled with the methyl ester side chain dictates a specific safety profile.

  • The Pyrazole Moiety: Pyrazoles are biologically active pharmacophores (often kinase inhibitors). They must be treated as potential systemic toxins (H302/H312) and skin sensitizers (H317) until proven otherwise [1, 3].

  • The Methyl Ester: Esters are susceptible to hydrolysis and can act as permeation enhancers for the pyrazole ring through the dermal barrier. They also present a volatility risk, acting as respiratory irritants (H335) [2, 4].

Operational Verdict: Treat as a Hazardous Irritant with Potential Bioactivity . Do not handle on open benches.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, selecting equipment based on chemical resistance to organic esters and nitrogen heterocycles.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or NeopreneChange outer glove every 30 mins of active handling.Methyl esters can degrade thin nitrile over time (swelling). Double gloving creates a "sacrificial layer" and visualizes breaches. Neoprene offers superior resistance to ester permeation [11, 12].
Eye/Face Chemical Safety Goggles (Indirect Venting)Face Shield required if volume > 50 mL.Standard safety glasses fail to protect against aerosols generated during weighing or splashes during solubilization.
Respiratory Engineering Control Primary: Fume Hood.Backup: N95 (Particulate) or P100 (if solid); Half-mask with OV/AG cartridges (if in solution).Pyrazole dust is fine and electrostatic; it easily bypasses simple surgical masks. Vapors from ester hydrolysis are irritating to mucosa [1, 6].
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton.Cotton absorbs esters, holding the toxin against the skin. Tyvek repels particulates and incidental splashes.

Operational Protocol: Safe Handling Workflow

Phase A: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The pyrazole nitrogen is prone to oxidation, and the ester is moisture-sensitive (hydrolysis to the carboxylic acid).

  • Container: Amber glass with a PTFE-lined cap. Avoid metal containers due to potential chelation with the pyrazole ring.

Phase B: Weighing & Solubilization (Critical Step)
  • The Hazard: Static charge often causes pyrazole powders to "fly," increasing inhalation risk.

  • The Protocol:

    • Anti-Static Gun: Use an anti-static gun on the weighing boat and spatula before transfer.

    • Solvent Trap: If dissolving in DMSO or Methanol, keep the receiving vial inside the fume hood.

    • Transfer: Do not transfer dry powder across the lab. Solubilize at the balance if possible, or seal the weighing vessel completely before moving to the reaction hood.

Phase C: Waste & Decontamination
  • Hydrolysis Decon: For surface cleaning, use a 10% Sodium Carbonate (Na2CO3) solution followed by water. The base facilitates the hydrolysis of the ester into the more water-soluble (and easier to clean) carboxylate salt.

  • Disposal: Segregate into Non-Halogenated Organic Waste . Do not pour down the drain; pyrazoles are toxic to aquatic life (H400/H410) [1].

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling spills or exposure, specifically tailored to the physical state of the compound.

SafetyWorkflow Start Incident: this compound Release StateCheck Identify Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Spilled Powder Liquid Solution (DMSO/MeOH) StateCheck->Liquid Spilled Solution ActionSolid 1. Evacuate 3m radius 2. Don N95/P100 mask 3. Cover with wet paper towel (prevent dust) Solid->ActionSolid ActionLiquid 1. Ventilate Area 2. Don Butyl/Neoprene Gloves 3. Absorb with Vermiculite Liquid->ActionLiquid Decon Decontamination: Apply 10% Na2CO3 (Hydrolysis) Wait 10 mins -> Water Rinse ActionSolid->Decon ActionLiquid->Decon Disposal Disposal: Seal in HazMat Bag Label: 'Toxic Organic Waste' Decon->Disposal

Figure 1: Incident Response Workflow distinguishing between solid powder containment (dust control) and liquid solution containment (vapor/permeation control).

References

  • BASF Safety Data Sheet. (2026). Hazard Statements for Pyrazole Derivatives (H315, H319, H335, H410). Retrieved from 1

  • Cayman Chemical. (2025).[2] Safety Data Sheet: Methyl Esters and Flammability Risks. Retrieved from 3

  • Aaron Chemicals. (2024).[4][5][6] Safety Data Sheet: 5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (Analogous Pyrazole Hazards). Retrieved from 6

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl Acetate (Ester Moiety Hazards). Retrieved from

  • BenchChem. (2025).[7] Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.[7] Retrieved from 7

  • Fisher Scientific. (2023). Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-acetic acid (Analogous Hazards). Retrieved from 8

  • ChemicalBook. (2025). Pyrazole Handling and PPE Standards.[4][5][7][9][8] Retrieved from 9

  • Sigma-Aldrich. (2026). Safety Data Sheet: Pyrazole (Systemic Toxicity Data). Retrieved from

  • CymitQuimica. (2024).[4][5][6] Safety Data Sheet: Pyrazole Boronic Acid Esters.[5] Retrieved from 5

  • Fisher Scientific. (2015). Glycerol/Ester Safety Data (General Handling). Retrieved from 10

  • Utah State University. (2025). Glove Chemical Compatibility Guide (Permeation Ratings). Retrieved from 11

  • USA Scientific. (2025). Chemical Resistance of Latex and Nitrile Gloves.[12] Retrieved from 13

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.